Aristolochic acid-D
Description
Properties
IUPAC Name |
10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIFGYTAXNCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169766 | |
| Record name | Aristolochic acid-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-38-6 | |
| Record name | Aristolochic acid-D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid-D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Aristolochic Acid D from Aristolochia indica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of aristolochic acid D, a nitrophenanthrene carboxylic acid found in the medicinal plant Aristolochia indica. This document details the experimental protocols for extraction and purification, presents quantitative data, and visualizes the experimental workflow and relevant biological signaling pathways.
Introduction
Aristolochia indica, a perennial climber native to India, has a long history of use in traditional medicine for treating various ailments.[1] However, the plant is known to contain a class of compounds known as aristolochic acids, which have been classified as potent nephrotoxins and human carcinogens.[2] Aristolochic acid D, also known as aristolochic acid IVa, is one of the several aristolochic acid analogues present in this plant.[3] Due to the significant health risks associated with aristolochic acids, their isolation and characterization are crucial for toxicological studies, the development of analytical standards, and understanding their mechanisms of action.
Physicochemical Properties of Aristolochic Acid D
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁NO₈ | [3] |
| Molecular Weight | 357.27 g/mol | [3] |
| IUPAC Name | 6-hydroxy-8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | [3] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 275-278 °C (for the total acid fraction) | [3] |
Experimental Protocols
The following protocols are a synthesis of the original isolation method described by Kupchan and Merianos in 1968 and modern chromatographic techniques for the separation of aristolochic acids.
Extraction of Total Aristolochic Acids from Aristolochia indica Roots
-
Plant Material Preparation: Dried and powdered roots of Aristolochia indica (1 kg) are used as the starting material.
-
Soxhlet Extraction: The powdered roots are subjected to exhaustive extraction with 95% ethanol in a Soxhlet apparatus for 48 hours.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a thick, dark brown syrup.
-
Acid-Base Extraction:
-
The residue is suspended in a mixture of chloroform and 2% aqueous sodium bicarbonate solution.
-
The aqueous bicarbonate layer, containing the acidic compounds, is separated.
-
This extraction is repeated several times.
-
The combined aqueous layers are then acidified with 10% hydrochloric acid to a pH of 2-3, leading to the precipitation of the total crude acids.
-
The precipitate is filtered, washed with water until neutral, and dried in a vacuum desiccator. This yields the total acid fraction.
-
Isolation of Aristolochic Acid D by Column Chromatography
The separation of individual aristolochic acids is achieved through column chromatography.
-
Stationary Phase: Silicic acid is used as the adsorbent.
-
Column Packing: A slurry of silicic acid in chloroform is packed into a glass column.
-
Sample Loading: The crude acid fraction is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silicic acid. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually increasing the percentage of methanol.
-
Elution with chloroform will first remove less polar compounds.
-
Aristolochic acid D is typically eluted with a chloroform-methanol mixture. The exact ratio may need to be optimized based on thin-layer chromatography (TLC) monitoring.
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by TLC. Fractions containing the compound of interest (visualized under UV light) are combined.
-
Crystallization: The combined fractions containing aristolochic acid D are concentrated, and the compound is purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield yellow crystals.[3]
Characterization of Aristolochic Acid D
The identity and purity of the isolated aristolochic acid D are confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or acetic acid). Detection is performed using a UV detector at a wavelength of 254 nm or 314 nm.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as Electrospray Ionization (ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.
Quantitative Data
The content of aristolochic acids in Aristolochia indica can vary depending on the geographical location, plant part, and time of harvest. A study utilizing High-Performance Thin-Layer Chromatography (HPTLC) reported the total aristolochic acid content in the roots of A. indica chemotypes from different regions of West Bengal, India.
| Chemotype (District) | Total Aristolochic Acid Content (μg/g of dry root) |
| Purulia | 7643.67 |
| Murshidabad | 7398.34 |
| Jalpaiguri | 7345.09 |
| Birbhum | 6809.97 |
Source: Dey et al., 2021[4]
Note: Specific yield and purity data for the isolation of Aristolochic acid D from Aristolochia indica are not extensively reported in recent literature. The yield is expected to be a fraction of the total aristolochic acid content. Purity of the isolated compound should be determined by HPLC, with a target of >95% for use as an analytical standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of Aristolochic acid D.
Signaling Pathways
Aristolochic acids are known to exert their toxicity through various signaling pathways, primarily by forming DNA adducts, leading to mutations and carcinogenicity. The NF-κB and p53 signaling pathways are significantly affected.
Caption: Inhibition of the NF-κB signaling pathway by Aristolochic acid D.
Caption: p53-mediated cellular response to DNA damage induced by Aristolochic acid D.
Conclusion
The isolation and characterization of aristolochic acid D from Aristolochia indica are essential for understanding its toxicological profile and for the development of analytical methods to detect its presence in herbal products. The protocols outlined in this guide, combining classical and modern techniques, provide a framework for obtaining pure aristolochic acid D for research purposes. The visualization of the experimental workflow and the affected signaling pathways offers a clear understanding of the process and the compound's biological implications. Given the potent carcinogenicity of aristolochic acids, stringent quality control of herbal medicines containing Aristolochia species is imperative to safeguard public health.
References
- 1. scialert.net [scialert.net]
- 2. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. moscow.sci-hub.se [moscow.sci-hub.se]
- 4. Chemotaxonomy of the ethnic antidote Aristolochia indica for aristolochic acid content: Implications of anti-phospholipase activity and genotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic journey of Aristolochic Acid-D from tyrosine precursors has been a subject of scientific inquiry, revealing a complex series of enzymatic transformations. This technical guide provides an in-depth exploration of this pathway, tailored for researchers, scientists, and drug development professionals. It synthesizes the current understanding of the conversion of tyrosine into the potent nitrophenanthrene carboxylic acid, Aristolochic Acid-D, with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways.
Data Presentation: Quantitative Insights into the Biosynthetic Pathway
The biosynthesis of aristolochic acids has been elucidated primarily through precursor feeding experiments, where isotopically labeled compounds are administered to plants, and the incorporation of the label into the final product is quantified. While comprehensive datasets are limited in the available literature, the following tables summarize key quantitative findings from studies on Aristolochia sipho and other species.
| Precursor Administered | Plant Species | Incorporation Rate (%) | Reference |
| [¹⁴C]Tyrosine | Aristolochia sipho | 0.12 | [1] |
| [¹⁴C]Dopamine | Aristolochia sipho | 0.08 | [1] |
| [¹⁴C]Norlaudanosoline | Aristolochia sipho | 0.25 | [1] |
| [³H]Orientaline | Aristolochia sipho | 0.05 | [1] |
| [³H]Prestephanine | Aristolochia bracteata | 0.03 | [2] |
| [³H]Stephanine | Aristolochia bracteata | 0.04 | [2] |
Table 1: Incorporation Rates of Labeled Precursors into Aristolochic Acid. This table illustrates the efficiency with which various precursors are converted into aristolochic acid, providing evidence for their roles as intermediates in the biosynthetic pathway.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pkat/mg protein) | Source Organism | Reference |
| Norcoclaurine Synthase | Dopamine | 210 | 1.5 | Papaver somniferum | [3] |
| Norcoclaurine Synthase | 4-Hydroxyphenylacetaldehyde | 130 | 1.5 | Papaver somniferum | [3] |
| CYP80G2 | (S)-Reticuline | 13 | 1.2 | Coptis japonica | [4] |
Table 2: Kinetic Parameters of Key Enzymes in the Benzylisoquinoline Alkaloid Pathway. While data from Aristolochia species is scarce, this table presents kinetic data for homologous enzymes from other plant species that are involved in the upstream stages of the pathway leading to aristolochic acid precursors. This provides an approximation of the enzymatic efficiencies.
Experimental Protocols: Methodologies for Elucidating the Biosynthetic Pathway
The elucidation of the aristolochic acid biosynthetic pathway has relied on a combination of radiolabeling studies and enzymatic assays. The following sections detail the typical methodologies employed in these key experiments.
Protocol 1: Radiolabeled Precursor Feeding Studies in Aristolochia sipho
This protocol outlines the general procedure for administering a radiolabeled precursor to Aristolochia sipho plants to trace its incorporation into aristolochic acid.
1. Preparation of Labeled Precursor:
- Synthesize or commercially obtain the desired precursor (e.g., [¹⁴C]-Tyrosine) with a known specific activity.
- Dissolve the labeled precursor in a sterile, aqueous solution suitable for plant uptake (e.g., 0.1% Tween 20).
2. Administration to Plants:
- Select healthy, mature Aristolochia sipho plants.
- Introduce the labeled precursor solution to the plant through a cotton wick inserted into the stem or by direct injection into the stem.
- Allow the plant to metabolize the precursor for a defined period (typically 7-14 days) under controlled growth conditions (e.g., 25°C, 16h light/8h dark cycle).
3. Extraction of Aristolochic Acids:
- Harvest the plant material (roots and rhizomes are the primary sites of accumulation).
- Air-dry and grind the plant material to a fine powder.
- Perform a Soxhlet extraction with methanol for 48 hours.
- Concentrate the methanolic extract under reduced pressure.
4. Isolation and Purification of Aristolochic Acid:
- Subject the crude extract to acid-base partitioning. Dissolve the extract in 5% sodium bicarbonate solution and extract with chloroform to remove neutral and basic compounds.
- Acidify the aqueous layer with hydrochloric acid to pH 2-3 and extract with chloroform.
- Concentrate the chloroform extract containing the acidic aristolochic acids.
- Purify the aristolochic acid fraction using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform-methanol).
- Further purify by preparative thin-layer chromatography (TLC) if necessary.
5. Quantification of Radioactivity:
- Determine the specific activity of the purified aristolochic acid using a liquid scintillation counter.
- Calculate the incorporation rate as the percentage of the total radioactivity administered that is recovered in the purified aristolochic acid.
Protocol 2: Norlaudanosoline Synthase Enzyme Assay
This protocol describes a method for assaying the activity of norlaudanosoline synthase, the enzyme that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form norlaudanosoline.
1. Enzyme Preparation:
- Homogenize fresh Aristolochia plant tissue (e.g., roots) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM β-mercaptoethanol and 10% glycerol).
- Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
- Use the resulting supernatant as the crude enzyme extract.
2. Assay Mixture:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate buffer (pH 7.0)
- 1 mM Dopamine hydrochloride
- 1 mM 4-Hydroxyphenylacetaldehyde
- 5 mM Ascorbic acid (as an antioxidant)
- Crude enzyme extract (containing 50-100 µg of protein)
3. Incubation:
- Incubate the reaction mixture at 30°C for 1-2 hours.
- Stop the reaction by adding an equal volume of methanol.
4. Product Analysis:
- Centrifuge the mixture to pellet the precipitated protein.
- Analyze the supernatant for the presence of norlaudanosoline using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
- Monitor the elution profile at a wavelength of 280 nm.
- Quantify the amount of norlaudanosoline produced by comparing the peak area to a standard curve of authentic norlaudanosoline.
5. Calculation of Enzyme Activity:
- Express the enzyme activity as the amount of product formed per unit time per milligram of protein (e.g., pkat/mg protein).
Mandatory Visualizations: Mapping the Biosynthetic Landscape
To visually represent the complex relationships and workflows in the biosynthesis of Aristolochic Acid-D, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound from tyrosine.
digraph "Experimental Workflow for Precursor Feeding Study" { graph [nodesep=0.3]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Precursor [label="Prepare Radiolabeled\nPrecursor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Administer [label="Administer to\nAristolochia Plant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\nMetabolism", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest Plant\nMaterial", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Extract Aristolochic\nAcids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Aristolochic\nAcid-D", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Quantify\nRadioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Precursor; Prepare_Precursor -> Administer; Administer -> Incubate; Incubate -> Harvest; Harvest -> Extract; Extract -> Purify; Purify -> Quantify; Quantify -> End; }
Caption: Workflow of a radiolabeled precursor feeding experiment.
References
- 1. Biosynthesis of aristolochic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of aristolochic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of a Carcinogen: An In-depth Technical Guide to Aristolochic Acid-Induced Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acid (AA), a family of nitrophenanthrene carboxylic acids found in Aristolochia and Asarum species of plants, has been used in traditional herbal medicine for centuries. However, compelling evidence has unmasked its potent carcinogenic properties, linking it to aristolochic acid nephropathy (AAN) and a significantly increased risk of urothelial carcinomas, particularly of the upper urinary tract, as well as liver and kidney cancers.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms underlying AA-induced carcinogenesis, with a focus on its metabolic activation, DNA adduct formation, characteristic mutational signature, and the perturbation of key cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cancer research.
Metabolic Activation of Aristolochic Acid
The carcinogenicity of aristolochic acid is not inherent to the parent compound but is a consequence of its metabolic activation to reactive intermediates that can covalently bind to DNA.[4][5] The primary components of the natural AA mixture, aristolochic acid I (AAI) and aristolochic acid II (AAII), undergo a multi-step bioactivation process.
The initial and critical step is the reduction of the nitro group of AAI and AAII to form N-hydroxyaristolactams.[6] This reaction is catalyzed by a number of cytosolic and microsomal enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2.[7] These N-hydroxyaristolactams are then further activated to form cyclic N-acylnitrenium ions, which are highly reactive electrophiles.[6] These ultimate carcinogens are responsible for the formation of the characteristic AA-DNA adducts.[6]
DNA Adduct Formation and Mutational Signature
The reactive N-acylnitrenium ions generated from AA metabolism readily attack the exocyclic amino groups of purine bases in DNA, leading to the formation of bulky DNA adducts.[4][5] The most predominant and persistent of these is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI).[4] Other significant adducts include 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI).[4] The formation of these adducts is a critical initiating event in AA-induced carcinogenesis.
The presence of these bulky adducts on the DNA template can lead to replication errors, resulting in a highly specific mutational signature. The hallmark of AA exposure is a high frequency of A:T to T:A transversions.[1][4] This distinct mutational pattern, particularly within the TP53 tumor suppressor gene, serves as a molecular fingerprint of AA-induced carcinogenesis.[1] In rodent models, a high frequency of A:T to T:A transversions has also been observed in codon 61 of the H-ras oncogene.[4][5]
Perturbation of Cellular Signaling Pathways
Beyond direct DNA damage, aristolochic acid disrupts several key cellular signaling pathways, contributing to its carcinogenic effects.
Oxidative Stress and MAPK Signaling
AA treatment has been shown to induce the generation of reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), leading to a state of oxidative stress.[8] This oxidative stress, in turn, can activate mitogen-activated protein kinase (MAPK) signaling pathways. Specifically, the p38 and extracellular signal-regulated kinase (ERK) sub-pathways are activated in a dose-dependent manner in response to AA exposure.[9][10][11] The activation of these pathways can promote cell migration and invasion, contributing to the metastatic potential of AA-induced tumors.[9][11]
References
- 1. A systematic review of the possible carcinogenic role of the aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aristolochic acid-associated cancers: a public health risk in need of global action – IARC [iarc.who.int]
- 3. Aristolochic acid-associated cancers: a public health risk in need of global action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aristolochic acid I induced oxidative DNA damage associated with glutathione depletion and ERK1/2 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Aristolochic Acid D in DNA Adduct Formation in Renal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aristolochic acids (AAs), a group of naturally occurring nitrophenanthrene carboxylic acids found in the Aristolochia genus of plants, are potent human carcinogens and nephrotoxins.[1][2] While the most extensively studied congeners are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), other analogues, such as Aristolochic Acid D (AA-D), also known as Aristolochic Acid IVa, are of significant interest due to their structural similarities and potential for similar toxicological profiles.[3] This technical guide provides an in-depth overview of the role of aristolochic acids, with a focus on inferring the activity of AA-D, in DNA adduct formation within renal cells. We will explore the metabolic activation pathways, the nature of the resulting DNA adducts, quantitative data from studies on related analogues, and detailed experimental protocols for their detection and analysis.
Introduction to Aristolochic Acid D and its Congeners
Aristolochic Acid D (AA-D) is a member of the aristolochic acid family, characterized by a phenanthrene carboxylic acid core structure.[3] The carcinogenicity of aristolochic acids is intrinsically linked to their ability to form covalent adducts with DNA, primarily in the renal cortex, following metabolic activation.[4][5] These DNA adducts can lead to mutations, particularly a characteristic A:T to T:A transversion, which is considered a mutational signature for AA exposure.[6] While direct experimental data on AA-D is limited, its structural similarity to AAI and AAII allows for informed extrapolation of its likely metabolic fate and genotoxic activity.
Metabolic Activation of Aristolochic Acids
Several enzymes have been implicated in the reductive activation of aristolochic acids, including NAD(P)H:quinone oxidoreductase 1 (NQO1), cytochrome P450 (CYP) enzymes (particularly CYP1A1 and CYP1A2), and NADPH:cytochrome P450 reductase.[9][10] The general pathway is illustrated below.
Based on the structure of AA-D, it is highly probable that it undergoes a similar metabolic activation pathway to form its corresponding aristolactam-DNA adducts (dA-AL-D and dG-AL-D).
Quantitative Data on Aristolochic Acid-DNA Adduct Formation
| Compound | Cell/Tissue Type | Concentration/Dose | Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Aristolochic Acid (mixed) | Human Renal Cortex | Chronic Environmental Exposure | 0.2 - 19.2 (average ~2) | [4] |
| Aristolochic Acid (mixed) | Rat Kidney | 0.1 mg/kg bw | 95 | [7] |
| Aristolochic Acid (mixed) | Rat Kidney | 1.0 mg/kg bw | 705 | [7] |
| Aristolochic Acid (mixed) | Rat Kidney | 10.0 mg/kg bw | 4598 | [7] |
| Aristolochic Acid I | Primary Human Kidney Cells (pHKC) | in vitro | Highest among tested cell lines | [11] |
| Aristolochic Acid I | RPTEC/TERT1 cells | in vitro | Detectable adduct formation | [11] |
| Aristolochic Acid I | HEK293 cells | in vitro | Lower adduct levels | [11] |
Table 1: In Vivo and In Vitro DNA Adduct Levels of Aristolochic Acid Analogues in Renal Tissues and Cells.
| Adduct Type | Tissue | Relative Abundance | Persistence | Reference |
| 7-(deoxyadenosin-N⁶-yl)-aristolactam I (dA-AAI) | Human Renal Tissue | Most abundant | Highly persistent (detectable after 20 years) | [6][12] |
| 7-(deoxyguanosin-N²-yl)-aristolactam I (dG-AAI) | Rat Kidney | Higher than dA-AAI in some studies | Less persistent than dA-AAI | [7] |
| 7-(deoxyadenosin-N⁶-yl)-aristolactam II (dA-AAII) | Rat Kidney | Present at significant levels | [7] |
Table 2: Major Types of Aristolochic Acid-DNA Adducts and Their Characteristics.
Experimental Protocols for Studying DNA Adduct Formation
The detection and quantification of aristolochic acid-DNA adducts are critical for assessing exposure and understanding the mechanisms of toxicity. The following are detailed methodologies for key experiments in this field.
Cell Culture and Treatment
-
Cell Lines: Human renal proximal tubular epithelial cells (RPTEC/TERT1), human embryonic kidney cells (HEK293), and primary human kidney cells (pHKC) are commonly used models.[11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F-12 for RPTEC/TERT1) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Aristolochic acid (e.g., AAI) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration (e.g., 24-72 hours).
DNA Extraction
-
Procedure: Genomic DNA is isolated from cultured cells or homogenized tissues using standard methods such as phenol-chloroform extraction or commercially available DNA isolation kits.
-
Quality Control: The purity and concentration of the extracted DNA are determined by UV spectrophotometry (A260/A280 ratio) and fluorometric quantification (e.g., PicoGreen assay).
³²P-Postlabelling Assay for DNA Adduct Detection
The ³²P-postlabelling assay is a highly sensitive method for detecting a wide range of DNA adducts.
-
DNA Digestion: DNA (5-10 µg) is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[7]
-
Adduct Enrichment: Normal nucleotides are dephosphorylated by incubation with nuclease P1, thereby enriching the adducted nucleotides.
-
³²P-Labeling: The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.[7]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging, and the adduct levels are calculated based on the radioactivity of the adduct spots relative to the total amount of DNA.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides a highly specific and quantitative method for the analysis of known DNA adducts.
-
DNA Digestion: DNA is enzymatically hydrolyzed to nucleosides.
-
Chromatographic Separation: The nucleoside mixture is separated by UPLC on a C18 column.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target adducts (e.g., dA-AAI) are monitored for detection and quantification.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification.
The general workflow for these experimental procedures is depicted below.
Conclusion
While direct experimental evidence for the role of Aristolochic Acid D in DNA adduct formation in renal cells is currently lacking, its structural similarity to the well-characterized congeners AAI and AAII strongly suggests a similar mechanism of action. It is anticipated that AA-D undergoes metabolic activation to a reactive N-acylnitrenium ion, which subsequently forms covalent adducts with DNA, primarily at the N⁶ position of adenine and the N² position of guanine. These adducts likely contribute to the nephrotoxicity and carcinogenicity associated with this class of compounds. The experimental protocols detailed in this guide provide a robust framework for future investigations into the specific genotoxic profile of AA-D and other less-studied aristolochic acid analogues. Such research is crucial for a comprehensive understanding of the health risks posed by exposure to plants of the Aristolochia genus and for the development of strategies to mitigate their harmful effects.
References
- 1. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. This compound | C17H11NO8 | CID 161218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aristolactam-DNA Adducts in the Renal Cortex: Biomarker of Environmental Exposure to Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 6. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Aristolochic Acid-D: Unraveling the Signaling Cascades in Kidney Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Aristolochic acid (AA), a family of compounds found in certain plants, is a potent nephrotoxin known to cause aristolochic acid nephropathy (AAN), a progressive disease leading to tubulointerstitial fibrosis and end-stage renal failure.[1][2] Aristolochic acid D (AA-D) is one of the components of this family. The development of kidney fibrosis in AAN is a complex process involving a multitude of signaling pathways that are aberrantly activated in response to cellular injury. This technical guide provides a comprehensive overview of the core signaling pathways implicated in AA-D-induced kidney fibrosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Signaling Pathways in AA-D-Induced Renal Fibrosis
The pathogenesis of AA-D-induced kidney fibrosis is orchestrated by a complex interplay of signaling cascades that promote inflammation, myofibroblast activation, and excessive extracellular matrix (ECM) deposition. The primary pathways identified are the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, the Wnt/β-catenin signaling pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Transforming Growth Factor-β (TGF-β)/Smad Signaling
The TGF-β/Smad pathway is a central mediator of fibrosis in various organs, including the kidney.[3][4] In the context of AAN, AA exposure leads to the upregulation of TGF-β1.[5][6][7] This cytokine binds to its receptor, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3.[3][4] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, such as those encoding collagens and fibronectin.[3][4]
Studies have shown that Smad3 plays a critical role in this process. In vivo experiments using Smad3 knockout mice demonstrated protection against AA-induced renal fibrosis, highlighting Smad3 as a key downstream mediator.[3][8] AA can activate Smad signaling through both TGF-β-dependent and independent mechanisms, the latter involving the JNK/MAP kinase pathway.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway, crucial during embryonic development, is often reactivated in disease states, contributing to tissue fibrosis.[9][10] In AAN, sustained activation of the Wnt/β-catenin pathway is observed.[11][12] AA exposure can lead to the upregulation of Wnt ligands, such as Wnt1 and Wnt4.[11] This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[12] In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in fibrosis, including snail1, twist, and matrix metalloproteinase-7 (MMP-7).[9] The timing of Wnt/β-catenin inhibition appears to be critical, with early intervention showing more significant attenuation of AA-induced injury.[9][11]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli, including stress and injury. In the context of AAN, AA can activate these pathways.[3][13] The activation of JNK and ERK signaling cascades can contribute to renal fibrosis through non-canonical, Smad-independent mechanisms.[4] For instance, the JNK/MAPK pathway can cross-talk with the Smad pathway, contributing to the activation of Smad signaling independent of TGF-β.[3] AA-induced activation of MAPK can also lead to apoptosis of renal tubular cells.[13]
Quantitative Data on AA-D-Induced Kidney Fibrosis Markers
The following tables summarize quantitative data from studies investigating the effects of Aristolochic Acid on markers of kidney fibrosis.
Table 1: In Vivo Models of AA-Induced Renal Fibrosis
| Animal Model | AA Dose and Administration | Duration | Key Fibrotic Markers Measured | Fold Change/Observation | Reference |
| Wistar Rats | 1 mg/kg/day or 10 mg/kg/day, subcutaneous injection | 35 days | Tubular atrophy, interstitial fibrosis | Dose-dependent increase in fibrosis with high-dose AA | [14] |
| Wistar Male Rats | 15 mg/kg/day, subcutaneous injection | 5 days | p-Smad2/3 signaling | Significant increase in p-Smad2/3 | [15] |
| Smad3 WT/KO Mice | Chronic administration | Not specified | Tubulointerstitial fibrosis, EMT | Severe fibrosis in WT, protected in KO mice | [3][8] |
| C57BL/6 Mice | Chronic administration | 8 weeks | Renal atrophy, tubulointerstitial fibrosis, Collagen I, Collagen III, TGF-β mRNA | Significant increase in all markers | [16][17][18] |
| BALB/c Mice | 5 mg/kg, intraperitoneal injection | 5 days | Renal interstitial fibrosis | Development of fibrosis | [19] |
Table 2: In Vitro Studies on AA-Induced Fibrotic Responses
| Cell Line | AA Concentration | Duration | Key Fibrotic Markers Measured | Fold Change/Observation | Reference |
| Tubular Epithelial Cells | 2 μg/ml | Time-dependent | TGF-β1 mRNA and protein expression | Time-dependent increase in TGF-β1 | [3] |
| HK-2 Cells | 10 µmol/L | Not specified | Vimentin, PAI-1, MMP9 mRNA | Increased expression of fibrotic markers | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summarized protocols for key experiments cited in the literature.
Induction of Aristolochic Acid Nephropathy (AAN) in Rodents
-
Animal Models: Wistar rats or various mouse strains (e.g., C57BL/6, BALB/c, Smad3 WT/KO) are commonly used.[3][14][16][19]
-
Aristolochic Acid Preparation: Aristolochic acid (typically a mixture of AAI and AAII, or predominantly AAI) is dissolved in a suitable vehicle, such as saline or a solution of sodium bicarbonate.
-
Administration:
-
Subcutaneous Injection: Daily subcutaneous injections of AA at doses ranging from 1 to 15 mg/kg body weight for a specified duration (e.g., 5 to 35 days).[14][15]
-
Intraperitoneal Injection: Intraperitoneal injections of AA, for example, 5 mg/kg for 5 consecutive days.[19]
-
Oral Gavage: Oral administration of AA for chronic studies.[7]
-
-
Monitoring: Body weight, serum creatinine, and blood urea nitrogen (BUN) are monitored regularly to assess renal function.
-
Tissue Collection: At the end of the experimental period, kidneys are harvested for histological analysis (e.g., H&E, Masson's trichrome, PAS staining), immunohistochemistry, Western blotting, and RT-PCR.[7][14][16]
Cell Culture and In Vitro Treatment
-
Cell Lines: Human kidney proximal tubular epithelial cells (HK-2) or rat renal tubular epithelial cells (NRK-52E) are frequently used.[3][20]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
AA Treatment: Cells are treated with varying concentrations of AA (e.g., 2 μg/ml to 10 µmol/L) for different time points to assess dose- and time-dependent effects.[3][20]
-
Analysis:
-
Western Blotting: To analyze the protein expression levels of key signaling molecules (e.g., p-Smad2/3, β-catenin, α-SMA).[3][11]
-
RT-PCR: To measure the mRNA expression of pro-fibrotic genes (e.g., TGF-β1, Collagen I, Vimentin).[3][20]
-
Immunofluorescence: To visualize the localization and expression of proteins within the cells.[20]
-
Histological and Immunohistochemical Analysis
-
Tissue Processing: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining:
-
Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., α-SMA, TGF-β1, Collagen IV) in the kidney tissue using specific primary and secondary antibodies.[7][11][22]
Experimental Workflow for Investigating AA-D Induced Kidney Fibrosis
Conclusion
This compound induces kidney fibrosis through the activation of multiple, interconnected signaling pathways, with the TGF-β/Smad, Wnt/β-catenin, and MAPK pathways playing pivotal roles. Understanding these complex molecular mechanisms is paramount for the development of targeted therapeutic strategies to combat Aristolochic Acid Nephropathy. This guide provides a foundational resource for researchers and professionals in the field, summarizing the key signaling events, quantitative data, and experimental approaches necessary to advance our knowledge and develop effective treatments for this debilitating disease.
References
- 1. app.periodikos.com.br [app.periodikos.com.br]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolomics analysis reveals the association between lipid abnormalities and oxidative stress, inflammation, fibrosis, and Nrf2 dysfunction in aristolochic acid-induced nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HKU Scholars Hub: Mechanism of chronic aristolochic acid nephropathy: role of Smad3 [hub.hku.hk]
- 9. Frontiers | Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis [frontiersin.org]
- 10. Wnt/β-catenin in Acute Kidney Injury and Progression to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Wnt/β-Catenin Pathway Activation Concomitant With Sustained Overexpression of miR-21 is Responsible for Aristolochic Acid-Induced AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aristolochic acids induce chronic renal failure with interstitial fibrosis in salt-depleted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blocking TGF-β Signaling Pathway Preserves Mitochondrial Proteostasis and Reduces Early Activation of PDGFRβ+ Pericytes in Aristolochic Acid Induced Acute Kidney Injury in Wistar Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice [mdpi.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Aristolochic Acid D: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acids are a class of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been used for centuries in traditional medicine. However, their use has been linked to severe health issues, including nephrotoxicity and carcinogenicity. Aristolochic Acid D (AA-D), also known as Aristolochic Acid IVa, is one of the analogues found in these plants. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and known biological effects of Aristolochic Acid D, tailored for the scientific community.
Molecular Structure and Chemical Properties
Aristolochic Acid D is a substituted phenanthrene carboxylic acid. Its chemical structure is characterized by a nitro group, a methoxy group, and a hydroxyl group attached to the phenanthrene backbone, along with a methylenedioxy group.
Table 1: Physicochemical Properties of Aristolochic Acid D
| Property | Value | Reference |
| IUPAC Name | 10-hydroxy-8-methoxy-6-nitro-phenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | [1][2] |
| Synonyms | Aristolochic Acid IVa | [1] |
| Molecular Formula | C₁₇H₁₁NO₈ | [1][2][3] |
| Molecular Weight | 357.27 g/mol | [2][3] |
| CAS Number | 17413-38-6 | [1][2][3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO. | [1][3][4] |
Quantitative Biological Data
The biological activity of Aristolochic Acid D has been investigated, particularly its cytotoxicity against renal cells, given the known nephrotoxicity of the aristolochic acid family.
Table 2: Cytotoxicity of Aristolochic Acid D
| Cell Line | Assay | IC₅₀ Value | Exposure Time | Reference |
| Human Kidney Proximal Tubular Epithelial Cells (HK-2) | CCK-8 | Weak cytotoxicity even at 800–1,000 μM | 48 h | [5] |
| Human Kidney Proximal Tubular Epithelial Cells (HK-2) | Not specified | 224 μM | Not specified | [6] |
| Human Leukemia U937 Cells | Viability Assay | Little effect on viability | Not specified | [1] |
| RAW 264.7 Macrophages | Cytokine Production (TNFα, IL-6) | Dose-dependent decrease | Not specified | [7][8] |
Table 3: Anti-inflammatory and Other Biological Activities of Aristolochic Acid D
| Activity | Assay/Model | Effect | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Decreased production of TNFα and IL-6 | [7][8] |
| Anti-inflammatory | Phorbol 12-myristate 13-acetate-induced ear edema in mice | Significant inhibition of edema at 400 and 600 μ g/ear | [7][8] |
| Anti-inflammatory | LPS-induced systemic inflammation in mice | Suppressed inflammation by decreasing TNFα luciferase activities | [7][8] |
| Phospholipase A₂ (PLA₂) Inhibition | Not specified | Not a potent inhibitor compared to other aristolochic acids | [2][5][9] |
Experimental Protocols
Isolation and Purification of Aristolochic Acid D from Aristolochia manshuriensis
This protocol is based on the method of pH-zone-refining counter-current chromatography (PZRCCC), which has been shown to be effective for separating aristolochic acids with similar structures.
Materials:
-
Dried and powdered stems of Aristolochia manshuriensis
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Water
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
PZRCCC instrument
Procedure:
-
Extraction:
-
Extract the powdered plant material with 95% ethanol three times at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether and ethyl acetate.
-
Collect the ethyl acetate fraction and evaporate to dryness to yield the crude aristolochic acids extract.
-
-
PZRCCC Separation:
-
Prepare the two-phase solvent system: petroleum ether-ethyl acetate-methanol-water (3:7:3:7, v/v).
-
Add 10 mM TEA to the aqueous mobile phase (upper phase).
-
Add 10 mM TFA to the organic stationary phase (lower phase).
-
Dissolve the crude extract in the mobile phase.
-
Perform the PZRCCC separation according to the instrument's operating instructions. The elution order of aristolochic acids is influenced by their pKa values and hydrophobicities.
-
Collect the fractions containing Aristolochic Acid D (IVa).
-
Analyze the purity of the collected fractions by HPLC. Fractions with a purity of >98% are pooled.
-
Evaporate the solvent to obtain purified Aristolochic Acid D.
-
Analytical High-Performance Liquid Chromatography (HPLC) for Aristolochic Acids
This protocol provides a general method for the analytical separation and quantification of aristolochic acids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 1% acetic acid in water and methanol (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of Aristolochic Acid D in methanol at known concentrations.
-
Prepare the sample for analysis by dissolving it in the mobile phase or methanol.
-
Inject the standards and samples into the HPLC system.
-
Identify the peak corresponding to Aristolochic Acid D by comparing the retention time with the standard.
-
Quantify the amount of Aristolochic Acid D in the sample by comparing the peak area with the calibration curve generated from the standards.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of Aristolochic Acid D on a cell line such as HK-2.
Materials:
-
HK-2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Aristolochic Acid D stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HK-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of Aristolochic Acid D in the cell culture medium. The final concentration of DMSO should be kept low (e.g., <0.1%) to avoid solvent toxicity.
-
Replace the medium in the wells with the medium containing different concentrations of Aristolochic Acid D. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Signaling Pathways
The biological effects of aristolochic acids are mediated through the modulation of several key signaling pathways. While much of the research has focused on Aristolochic Acid I, the structural similarity suggests that Aristolochic Acid D may act through similar mechanisms, including the induction of apoptosis and the activation of stress-related pathways.
Aristolochic Acid-Induced Apoptosis
Aristolochic acids are known to induce apoptosis, or programmed cell death, in renal tubular epithelial cells. This process is a key contributor to aristolochic acid nephropathy.
Caption: Intrinsic pathway of apoptosis induced by aristolochic acid.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are crucial signaling cascades that regulate cell proliferation, survival, and stress responses. Aristolochic acids have been shown to activate these pathways, contributing to their toxic effects.
Caption: Involvement of MAPK and PI3K/Akt pathways in aristolochic acid toxicity.
Conclusion
Aristolochic Acid D is a naturally occurring compound with documented cytotoxic and anti-inflammatory properties. Its molecular structure and chemical characteristics have been well-defined. While it exhibits lower acute toxicity compared to other aristolochic acid analogues like Aristolochic Acid I, its presence in herbal remedies remains a significant concern due to the overall toxicity of this class of compounds. Further research is warranted to fully elucidate the specific mechanisms of action of Aristolochic Acid D and to explore its potential, if any, in a controlled and safe therapeutic context, while being mindful of the inherent risks associated with aristolochic acids. This guide provides a foundational resource for scientists and professionals engaged in the study of natural products and drug development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Interaction of aristolochic acid with Vipera russelli phospholipase A2: its effect on enzymatic and pathological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Interaction of phospholipase A2 from Vipera russelli venom with aristolochic acid: a circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Non-carcinogenic/non-nephrotoxic aristolochic acid IVa exhibited anti-inflammatory activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of aristolochic acid on phospholipase A2 activity and arachidonate metabolism of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and prevalence of Aristolochic acid-D in botanicals
This technical guide provides a comprehensive overview of Aristolochic Acid D (AA-D), a naturally occurring nitrophenanthrene carboxylic acid found in various botanical sources. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural sources, prevalence, analytical methodologies, and the molecular mechanisms underlying its toxicity.
Natural Sources and Prevalence of Aristolochic Acid D
Aristolochic Acid D, also known as Aristolochic Acid IVa, is a significant analogue of the more commonly studied Aristolochic Acids I and II.[1][2] It is primarily found in plants belonging to the Aristolochiaceae family, particularly within the genera Aristolochia and Asarum.[3][4] These plants have a long history of use in traditional and herbal medicine across the globe.[5][6][7]
The concentration of AA-D, along with other aristolochic acid analogues, can vary significantly depending on the plant species, the specific part of the plant (roots, stems, leaves, fruits, or seeds), and even the season of collection.[1] For instance, studies have shown that the seeds of Aristolochia contorta are the primary site of accumulation for aristolochic acids I and II, highlighting the importance of analyzing specific plant tissues.[8]
Table 1: Quantitative Data of Aristolochic Acid D (IVa) in Various Botanical Sources
| Botanical Source | Plant Part | Concentration of AA-D (AA-IVa) | Analytical Method | Reference |
| Aristolochia cinnabarina | Dried root tubers | Good linear relationship in the linear range of the assay | UPLC-QTOF-MS/MS | [9] |
| Aristolochia debilis | Not specified | Identified as a constituent | Not specified | [10] |
| Aristolochia contorta | Not specified | Identified as a constituent | Not specified | [10] |
| Aristolochia manshuriensis | Not specified | Identified as a constituent | Not specified | [10] |
| Aristolochia species (43 species analyzed) | Various | Identified and profiled | LC-MS and 1H NMR | [2] |
| Aristolochia genus (6 species analyzed) | Stem and leaf | Identified as a constituent | LC/MSn | [11] |
Experimental Protocols for the Analysis of Aristolochic Acid D
The accurate detection and quantification of Aristolochic Acid D in botanical matrices require sophisticated analytical techniques. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) and ultra-high-performance liquid chromatography-triple quadrupole tandem mass spectrometry (UHPLC-QqQ-MS) are among the most reliable methods.[8][9][12]
Sample Preparation: Extraction of Aristolochic Acid D from Botanical Material
A general protocol for the extraction of AA-D from dried and powdered plant material is as follows:
-
Weighing: Accurately weigh approximately 100 mg of the homogenized plant material.[13]
-
Extraction Solvent: Add 1.0 mL of an extraction solvent, typically a mixture of methanol, water, and an acid (e.g., methanol/water/acetic acid: 70:25:5 v/v).[13] An alternative is a 50:50 (v/v) mixture of acetonitrile and purified water.[14]
-
Sonication: Sonicate the sample at room temperature for 30 minutes to facilitate the extraction of the target analytes.[13][15]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 16,000 x g) for 10 minutes to pellet the solid plant material.[13]
-
Collection: Carefully transfer the supernatant to an HPLC vial for analysis.[13]
-
Solid-Phase Extraction (SPE) (Optional for cleanup and concentration): For complex matrices or low concentrations, an SPE step can be employed. A cartridge such as an NH₂ cartridge can be used for purification.[16][17]
Quantification by UPLC-QTOF-MS/MS
The following is a representative protocol for the quantification of AA-D:
-
Chromatographic System: An ultra-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC-BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program:
-
0-1 min: 10% B
-
1-9 min: 10%-30% B
-
9-11 min: 30%-50% B
-
11-15 min: 50%-90% B[9]
-
-
Flow Rate: 0.45 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Injection Volume: 5 µL.[12]
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Detection: Quadrupole time-of-flight mass spectrometry.
-
Data Acquisition: Data is acquired in full scan mode to identify the compounds based on their accurate mass and fragmentation patterns. For quantification, multiple reaction monitoring (MRM) mode is used on a triple quadrupole instrument.
-
Signaling Pathways and Molecular Mechanisms of Toxicity
The toxicity of aristolochic acids, including AA-D, is primarily attributed to their nephrotoxic and carcinogenic properties.[5][18] The underlying molecular mechanisms involve metabolic activation and the formation of DNA adducts.[19][20]
Metabolic Activation and DNA Adduct Formation
The carcinogenicity of aristolochic acids is initiated by the reduction of their nitro group, a process catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1).[19][20] This metabolic activation leads to the formation of a reactive cyclic N-acylnitrenium ion, which can covalently bind to the exocyclic amino groups of purine bases in DNA, forming aristolactam-DNA adducts.[19][20] These adducts, if not repaired, can lead to mutations during DNA replication, most notably a characteristic A:T to T:A transversion.[3][19] This specific mutational signature has been identified in the TP53 tumor suppressor gene in urothelial tumors of patients with aristolochic acid nephropathy (AAN).[19]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 5. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PLANTS CONTAINING ARISTOLOCHIC ACID - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aristolochic acid, a plant extract used in the treatment of pain and linked to Balkan endemic nephropathy, is a regulator of K2P channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and Quantitative Analysis of Aristolochic Acids in Aristolochia cinnabarina Dried Root Tubers by UPLC-QTOF-MS/MS | Chinese Journal of Experimental Traditional Medical Formulae;(24): 162-170, 2021. | WPRIM [pesquisa.bvsalud.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Chemical and molecular basis of the carcinogenicity of Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The In Vivo Odyssey of Aristolochic Acid-D: A Toxicokinetic and Metabolic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aristolochic acids (AAs), a family of potent nephrotoxins and carcinogens found in Aristolochia species, have been the subject of intense scientific scrutiny. While the majority of research has centered on Aristolochic Acid I (AA-I) and II (AA-II), this guide ventures into the less-explored territory of Aristolochic Acid D (AA-D). Due to a significant lack of direct in vivo toxicokinetic and metabolic data for AA-D, this document leverages the extensive knowledge base of its structural analogues, AA-I and AA-II, to provide a comprehensive overview. This guide details the absorption, distribution, metabolism, and excretion (ADME) profiles, outlines common experimental protocols for their study, and visualizes the key metabolic and signaling pathways implicated in their toxicity. All quantitative data presented herein pertains to AA-I and AA-II and should be considered as a surrogate for the anticipated behavior of AA-D, pending specific investigation.
Quantitative Toxicokinetics of Aristolochic Acids (AA-I & AA-II)
The in vivo disposition of aristolochic acids is characterized by rapid absorption, wide distribution, and extensive metabolic activation and detoxification. The following tables summarize key quantitative parameters for AA-I and AA-II, which are anticipated to share similarities with AA-D.
Table 1: In Vivo Toxicity Data for Aristolochic Acid Analogues
| Compound | Species | Route of Administration | Dose | Observation | Reference |
| Aristolochic Acid I (AA-I) | Tianfu Broilers | Oral | 14.52 mg/kg | LD50 | [1] |
| Aristolochic Acid I (AA-I) | ICR Mice | Oral Gavage | 40 mg/kg | Significant pathological alterations and direct DNA damage | [2][3] |
| Aristolochic Acid I (AA-I) | ICR Mice | Oral Gavage | 20 mg/kg | Direct DNA damage | [2][3] |
| Aristolochic Acid II (AA-II) | ICR Mice | Oral Gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity observed | [2][3] |
| Aristolochic Acid IVa (AA-IVa) | ICR Mice | Oral Gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity observed | [2][3] |
| Aristolactam I (AL-I) | ICR Mice | Oral Gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity observed | [2][3] |
Table 2: In Vivo DNA Adduct Levels for Aristolochic Acid I
| Species | Tissue | Dose | Adduct Level (per 10⁸ nucleotides) | Reference |
| Wistar Rats | Forestomach | 10 mg/kg/day for 5 days (oral) | ~330 | [4] |
| Wistar Rats | Kidney | 10 mg/kg/day for 5 days (oral) | Relatively low | [4] |
Experimental Protocols for In Vivo Assessment
The study of aristolochic acid toxicokinetics and metabolism in vivo necessitates robust experimental designs. Below are detailed methodologies commonly employed in rodent models for investigating AA-I and AA-II, which can be adapted for studies on AA-D.
Animal Models and Dosing Regimens
-
Animal Models: Wistar rats and ICR mice are frequently used to investigate the nephrotoxicity and carcinogenicity of aristolochic acids.[2][3][4]
-
Acute and Subchronic Toxicity Studies:
-
Acute Toxicity (LD50 Determination): As demonstrated in a study with Tianfu broilers, a single dose of AA-I was administered to determine the median lethal dose (LD50), which was found to be 14.52 mg/kg.[1]
-
Subchronic Toxicity: In a 28-day study, doses corresponding to 1/100, 1/50, and 1/10 of the LD50 were administered to evaluate long-term toxicological effects.[1]
-
-
Oral Administration: For toxicity and DNA damage assessments in mice, AAs are often administered as a single dose by oral gavage.[2][3] Common vehicles include 0.5% carboxymethylcellulose sodium (CMC-Na).[2] Dosing can range from 10 to 40 mg/kg.[2][3]
Sample Collection and Preparation
-
Blood Collection: Blood samples are typically collected at specified time points post-administration. Serum is separated by centrifugation for subsequent analysis.[5]
-
Tissue Collection: Organs of interest, primarily the kidneys and liver, are harvested following euthanasia.[5] For histopathology, tissues are fixed in 4% paraformaldehyde.[1] For metabolomic and DNA adduct analysis, tissues are often flash-frozen in liquid nitrogen and stored at -80°C.[5]
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the quantitative analysis of aristolochic acids and their metabolites in biological matrices.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is employed for the simultaneous toxicokinetic studies of AA-I, AA-II, and their aristolactam metabolites in blood.[7]
-
32P-Postlabeling Method: This sensitive method is used to evaluate the levels of AA-derived DNA adducts in various tissues.[4]
-
Histopathology: Kidney and liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize pathological changes under a microscope.[1][5]
-
Comet Assay: The in vivo comet assay is utilized to measure DNA damage and strand breaks in target tissues induced by chemical exposure.[2][4]
Visualizing In Vivo Pathways
Metabolic Activation and Detoxification of Aristolochic Acid
The metabolism of aristolochic acids is a double-edged sword, leading to both detoxification and metabolic activation to carcinogenic intermediates. The primary pathway for activation is the nitroreduction of the nitro group to a cyclic N-acylnitrenium ion, which can then form covalent adducts with DNA.[8][9] Detoxification pathways include O-demethylation and conjugation reactions.
References
- 1. Dissection of Targeting Molecular Mechanisms of Aristolochic Acid-induced Nephrotoxicity via a Combined Deconvolution Strategy of Chemoproteomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARISTOLOCHIC ACID I METABOLISM IN THE ISOLATED PERFUSED RAT KIDNEY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the metabolism of aristolochic acids I and II | Scilit [scilit.com]
- 6. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review [mdpi.com]
- 7. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In Vivo Metabolism of Aristolochic Acid I and II in Rats Is Influenced by Their Coexposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Aristolochic Acid-D: An Evaluation of its Mutagenic Potential in Urothelial Cells
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The premise of this technical guide was to explore Aristolochic Acid-D (AA-D) as a potent mutagen in urothelial cells. However, a comprehensive review of the available scientific literature does not support this assertion. In fact, evidence suggests that AA-D and its related analogue, Aristolochic Acid IVa (AAIVa), are significantly less mutagenic and genotoxic than other aristolochic acids, such as Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII), particularly in in vivo models. This guide will therefore provide a detailed overview of the established mutagenicity of aristolochic acids in urothelial cells, using AAI and AAII as primary examples, and will critically evaluate the limited and contrasting data available for AA-D.
Introduction to Aristolochic Acids and Urothelial Carcinogenesis
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera. For centuries, these plants have been used in traditional herbal medicine. However, extensive research has unequivocally linked exposure to AAs with a unique type of nephropathy, termed Aristolochic Acid Nephropathy (AAN), and a high incidence of upper urothelial carcinoma (UUC).[1][2][3] The potent carcinogenicity of AAs has led to their classification as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).
The primary mechanism of AA-induced carcinogenesis involves the metabolic activation of AAs to form reactive intermediates that bind to DNA, creating specific DNA adducts.[4][5][6] These adducts, if not repaired, can lead to characteristic mutations in critical genes, such as the TP53 tumor suppressor gene, ultimately initiating tumorigenesis. The most well-studied and potent of these are AAI and AAII.
The Question of this compound's Mutagenicity
Contrary to the initial topic suggestion, the available scientific literature indicates that AA-D is not a potent mutagen. A key study evaluating several aristolochic acid derivatives found AA-D to be inactive in the Salmonella typhimurium mutagenicity assay (Ames test). While another study suggested that Aristolochic Acid IV might have weak mutagenic activity in the Ames test, a more recent and comprehensive study on AAIVa (a closely related analogue) found that while it can form DNA adducts in vitro, it is non-genotoxic in vivo.[7] This lack of in vivo genotoxicity was attributed to its lower reactivity and preferential metabolic pathway (O-demethylation) that leads to excretion rather than the bioactivation (nitroreduction) seen with AAI and AAII.[7]
Some studies on mixed extracts of Aristolochia have implicated AA-D in the overall cytotoxic and genotoxic effects on renal cells in vitro.[8] However, quantitative data on the cytotoxicity of pure AA-D shows it to be significantly less potent than AAI.
Due to the scarcity of data supporting AA-D as a potent mutagen in urothelial cells, the remainder of this guide will focus on the well-documented mechanisms of AAI and AAII as a reference for understanding aristolochic acid mutagenicity.
Quantitative Data on the Mutagenicity of Aristolochic Acids (AAI & AAII)
The following tables summarize quantitative data on the genotoxicity of AAI and AAII, as data for AA-D is largely unavailable.
Table 1: In Vitro Cytotoxicity of Aristolochic Acid Analogues
| Compound | Cell Line | Assay | Endpoint (IC50) | Reference |
| Aristolochic Acid I (AAI) | HK-2 (Human Kidney) | SRB Assay | 45 µM | [9] |
| Aristolochic Acid II (AAII) | HK-2 (Human Kidney) | SRB Assay | 225 µM | [9] |
| Aristolochic Acid D (AA-D) | HK-2 (Human Kidney) | SRB Assay | 224 µM | [9] |
Table 2: DNA Adduct Levels Induced by Aristolochic Acids in Rodent Tissues
| Compound | Tissue | Dose | Adduct Level (adducts per 10⁸ nucleotides) | Reference |
| Aristolochic Acid (mixture) | Rat Kidney | 10 mg/kg/day for 3 months | ~4598 | |
| Aristolochic Acid (mixture) | Rat Liver | 10 mg/kg/day for 3 months | ~1967 | |
| Aristolochic Acid IVa | Mouse Kidney, Liver | 40 mg/kg/day for 2 days | Not Detected | [7] |
Experimental Protocols for Assessing Aristolochic Acid Mutagenicity
The following are generalized protocols for evaluating the mutagenicity of an aristolochic acid analogue, such as AA-D, in urothelial cells. These are based on methodologies used for AAI and AAII.
4.1. Cell Culture and Treatment
-
Cell Line: Human urothelial cells (e.g., SV-HUC-1) or a relevant kidney cell line (e.g., HK-2).
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in culture plates and allowed to attach. The test compound (e.g., AA-D) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations for a specified duration (e.g., 24-72 hours). A vehicle control (DMSO alone) is run in parallel.
4.2. DNA Adduct Detection by ³²P-Postlabelling Assay
-
DNA Isolation: Genomic DNA is extracted from treated and control cells using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducts are enriched using nuclease P1 digestion.
-
³²P-Labeling: The adducted nucleotides are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the adduct spots are quantified using a phosphorimager. Adduct levels are expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.
4.3. Mutagenicity Assessment using the cII Transgenic Rat Model
-
Animal Model: Big Blue® transgenic rats, which carry the λ LIZ shuttle vector containing the lacI and cII reporter genes.
-
Dosing: Rats are treated with the test compound via oral gavage for a specified period (e.g., daily for 3 months).
-
Tissue Collection: Target tissues, such as the urothelium of the bladder and kidneys, are collected.
-
Genomic DNA Extraction: High molecular weight genomic DNA is isolated from the tissues.
-
Packaging and Plating: The λ shuttle vectors are rescued from the genomic DNA using in vitro packaging extracts. The resulting phage particles are plated on E. coli host bacteria under conditions that select for cII mutants.
-
Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of the number of mutant plaques to the total number of plaques screened.
Visualizing Aristolochic Acid's Mechanism of Action
5.1. Generalized Metabolic Activation Pathway of Aristolochic Acids
The primary pathway for the activation of carcinogenic aristolochic acids like AAI and AAII is through the reduction of the nitro group. This process, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, leads to the formation of N-hydroxyaristolactams. These intermediates are unstable and can spontaneously form a reactive cyclic nitrenium ion, which then covalently binds to the exocyclic amino groups of purine bases in DNA, primarily adenine and guanine.
Caption: Generalized metabolic activation of aristolochic acids leading to DNA adduct formation and mutation.
5.2. Experimental Workflow for Mutagenicity Assessment
The following diagram illustrates a typical workflow for investigating the mutagenic potential of an aristolochic acid analogue in a urothelial cell model.
Caption: Workflow for assessing the mutagenicity of aristolochic acid analogues in urothelial cells.
Conclusion
The evidence overwhelmingly points to aristolochic acids, particularly AAI and AAII, as potent mutagens and carcinogens in urothelial cells. Their mechanism of action, involving metabolic activation to DNA-reactive species that induce a characteristic A:T to T:A mutational signature, is well-established.
In contrast, the assertion that this compound is a potent mutagen in urothelial cells is not supported by the current body of scientific literature. Available data suggests it is either inactive or weakly mutagenic in bacterial assays and, importantly, non-genotoxic in animal models. Its cytotoxicity is also markedly lower than that of AAI.
For researchers and drug development professionals, this highlights the critical importance of evaluating individual analogues of a compound class, as small structural changes can lead to significant differences in toxicological profiles. While the study of AAI and AAII provides a robust framework for understanding the risks associated with aristolochic acids, it is imperative not to extrapolate these findings to all analogues without specific experimental validation. Further research focused specifically on the in vitro and in vivo effects of AA-D on urothelial cells would be necessary to definitively characterize its mutagenic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 4. Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 [mdpi.com]
- 9. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
A Historical Perspective on the Discovery of Aristolochic Acid D Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The toxicity of aristolochic acids (AAs), a class of nitrophenanthrene carboxylic acids found in the Aristolochia and Asarum genera of plants, is a significant concern in toxicology and drug development. The initial discovery of their harmful effects was largely centered on aristolochic acid I (AAI), which was identified as the causative agent of "Chinese herbs nephropathy" (later termed aristolochic acid nephropathy, AAN) and associated urothelial cancers, brought to global attention by a series of cases in Belgium in the early 1990s.[1][2] While AAI and, to a lesser extent, aristolochic acid II (AAII) have been the primary focus of research, the toxicological profile of other analogues, such as aristolochic acid D (AA-D), also known as aristolochic acid IVa (AAIVa), has been investigated more recently to understand the structure-activity relationships within this class of compounds. This technical guide provides a historical perspective on the discovery of AA-D's toxicity, presenting key experimental findings, detailed methodologies, and the current understanding of its mechanism of action.
The Evolving Understanding of Aristolochic Acid D Toxicity
The investigation into the toxicity of AA-D has been a process of comparative toxicology, often studied alongside its more potent counterparts, AAI and AAII. Unlike the dramatic and acute toxicity observed with AAI, the research on AA-D has revealed a significantly different and milder toxicological profile.
Early Toxicological Assessments
Early toxicological studies on a range of aristolochic acid analogues aimed to determine if the nephrotoxic and carcinogenic properties of the crude plant extracts were attributable to all constituent AAs. A pivotal study examining the acute nephrotoxicity of purified AAI, AAII, AAIVa, and aristolactam I in different mouse strains provided the first clear indication of AA-D's comparatively low toxicity. The study found that while AAI induced strong nephrotoxicity and AAII resulted in mild nephrotoxicity, AAIVa and aristolactam I caused no nephrotoxicity in their experimental system.[3]
This initial finding was later corroborated by in vitro studies. Research utilizing human kidney-2 (HK-2) cells, a common model for renal proximal tubule cells, demonstrated that AAIVa exhibited weak cytotoxicity, even at high concentrations.[4] These early comparative studies were crucial in shifting the focus away from the assumption that all aristolochic acids possessed the same high degree of toxicity as AAI.
In-Depth Genotoxicity and Carcinogenicity Studies
Further investigations into the genotoxic and carcinogenic potential of AA-D have provided a more nuanced understanding of its safety profile. A comprehensive study published in 2021 specifically addressed the potential nephrotoxicity and mutagenicity of AAIVa. This long-term in vivo study in mice found that even at high doses administered over six months, AAIVa did not induce tumors or cause death, in stark contrast to the severe effects observed with AAI.[5]
Crucially, this study also examined the mutational signature of AAIVa. While AAI is known to induce a characteristic adenine-to-thymine (A>T) transversion, this signature was absent in AAIVa-treated mice.[5] Although 10 mg/kg of AAIVa did trigger some mild and transient kidney lesions, such as lymphocytic infiltration and slight fibrous hyperplasia, these effects were reversible.[5]
Quantitative Toxicological Data
The following tables summarize the key quantitative data from comparative toxicological studies involving Aristolochic Acid D (AAIVa).
Table 1: In Vitro Cytotoxicity of Aristolochic Acid Analogues in HK-2 Cells [4]
| Compound | Concentration Range (µM) | Incubation Time (h) | Cytotoxicity |
| Aristolochic Acid I (AAI) | 6.8 - 432.0 | 48 | High |
| Aristolochic Acid II (AAII) | 12.5 - 800.0 | 48 | Weak |
| Aristolochic Acid IIIa | 15.6 - 1000.0 | 48 | Weak |
| Aristolochic Acid IVa (AA-D) | 15.6 - 1000.0 | 48 | Weak |
| Aristolactam I (ALI) | 8.0 - 256.0 | 48 | High |
Table 2: In Vivo Acute Toxicity of Aristolochic Acid Analogues in Mice [4]
| Compound | Dose (mg/kg) | Observation Period | Nephrotoxicity/Hepatotoxicity |
| Aristolochic Acid I (AAI) | 40 | Not specified | Significant pathological alterations |
| Aristolochic Acid II (AAII) | 40 | Not specified | No distinct toxicity |
| Aristolochic Acid IIIa | 40 | Not specified | No distinct toxicity |
| Aristolochic Acid IVa (AA-D) | 40 | Not specified | No distinct toxicity |
| Aristolactam I (ALI) | 40 | Not specified | No distinct toxicity |
Table 3: Long-Term Toxicity and Carcinogenicity of Aristolochic Acid IVa in Mice [5]
| Treatment Group | Dose (mg/kg) | Administration | Observation Period | Key Findings |
| Control | 0 | Gavage, 3 times/week | 18 months | No abnormalities |
| AAIVa (Low Dose) | 1 | Gavage, 3 times/week for 6 months | 18 months | No tumors, no death |
| AAIVa (High Dose) | 10 | Gavage, 3 times/week for 6 months | 18 months | No tumors, no death; transient mild renal lesions |
| AAI (Positive Control) | 10 | Gavage, 3 times/week for 6 months | < 18 months | Severe renal fibrosis, tumors, and death |
Experimental Protocols
In Vitro Cytotoxicity Assay (CCK-8)[4]
-
Cell Culture: Human kidney-2 (HK-2) cells were cultured in 96-well plates at a density of 8,000 cells/well and incubated overnight.
-
Treatment: Cells were treated with various concentrations of aristolochic acid analogues (AAI, AAII, AAIIIa, AAIVa, and ALI) for 24 or 48 hours. The final concentration of the DMSO solvent did not exceed 1.0% v/v.
-
Viability Assessment: After the treatment period, 10% Cell Counting Kit-8 (CCK-8) solution was added to each well, and the plates were incubated for an additional 2 hours.
-
Data Analysis: The absorbance was measured to determine cell viability, and the results were used to calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Acute and Long-Term Toxicity Studies in Mice[4][5]
-
Animal Model: ICR mice were used for acute toxicity studies, while specific pathogen-free male C57BL/6J mice were used for long-term studies.
-
Administration: For acute studies, a single dose of 40 mg/kg of each AA analogue was administered by oral gavage. For long-term studies, AAIVa was administered by gavage three times a week for 6 months at doses of 1 and 10 mg/kg. AAI was used as a positive control at 10 mg/kg.
-
Monitoring and Sample Collection: Body weight and survival were monitored regularly. At specified time points (e.g., after 6, 12, and 18 months for the long-term study), animals were euthanized, and blood and organs (kidney, liver, stomach) were collected for biochemical and histopathological analysis.
-
Histopathology: Tissues were fixed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson’s trichrome for microscopic examination of pathological changes.
-
Genotoxicity Assessment (Long-Term Study): DNA was extracted from the kidney, liver, and stomach of mice in the long-term study. Whole-genome sequencing was performed to detect single-nucleotide polymorphisms (SNPs) and identify any characteristic mutational signatures.
Signaling Pathways and Mechanism of Action
The mild and transient renal lesions observed in long-term, high-dose AAIVa studies suggest a potential, albeit weak, interaction with cellular pathways. The researchers who observed these lesions hypothesized that they could be due to the activation of the canonical or noncanonical transforming growth factor-β (TGF-β) pathway , a key pathway in fibrosis.[5]
The lack of in vivo DNA adduct formation with AA-D is a critical differentiator from AAI. This has been attributed to two main factors:
-
Lower Reactivity: Theoretical calculations have shown that AAIVa is significantly less reactive than AAI.[6]
-
Metabolic Inactivation: Pharmacokinetic analyses indicate that AAIVa is primarily metabolized through O-demethylation, producing a more polar metabolite that is likely more easily excreted and not bioactivated to a reactive species.[6]
Below is a conceptual workflow diagram illustrating the comparative toxicological assessment of Aristolochic Acid D.
The following diagram illustrates the experimental workflow for the comparative toxicity assessment of aristolochic acid analogues.
Conclusion
The historical perspective on the discovery of Aristolochic Acid D toxicity reveals a narrative of scientific inquiry that has moved from broad characterization of a class of compounds to a nuanced understanding of individual analogues. While the initial association of aristolochic acids with severe nephropathy and cancer rightly raised significant public health concerns, subsequent research has demonstrated that not all aristolochic acids share the same potent toxicity.
The evidence to date strongly indicates that Aristolochic Acid D (AAIVa) possesses a significantly lower risk of nephrotoxicity, genotoxicity, and carcinogenicity compared to Aristolochic Acid I. This is attributed to its different metabolic fate, which favors inactivation and excretion over bioactivation to DNA-reactive species. This understanding is critical for accurate risk assessment of herbal products and for guiding future research into the structure-activity relationships of other aristolochic acid analogues. The journey to elucidate the toxicological profile of AA-D underscores the importance of detailed, compound-specific toxicological evaluation, even within a class of structurally related chemicals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the potential nephrotoxicity and mutagenicity of aristolochic acid IVa and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Aristolochic Acid D in Herbal Mixtures by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acids (AAs) are a group of nephrotoxic and carcinogenic compounds found in various plants of the Aristolochia and Asarum genera, which are sometimes used in herbal remedies. Among the different analogues, Aristolochic acid D (AA-D), also known as Aristolochic acid IVa, is a significant concern due to its toxicity. Regulatory bodies worldwide have restricted or banned the use of botanicals containing aristolochic acids. Therefore, a reliable and accurate analytical method for the quantification of AA-D in herbal mixtures is crucial for quality control and safety assessment of herbal products.
This application note provides a detailed protocol for the quantification of Aristolochic acid D in herbal mixtures using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is adapted from established protocols for other aristolochic acids and incorporates quantitative data from validated UPLC-MS/MS studies due to the limited availability of a fully validated HPLC-UV method specifically for AA-D.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol describes the extraction of Aristolochic acid D from a powdered herbal mixture.
Materials and Reagents:
-
Powdered herbal mixture
-
Methanol (HPLC grade)
-
70% Methanol in water (v/v)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
Vortex mixer
Procedure:
-
Weigh 1.0 g of the homogenized, powdered herbal mixture into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean 25 mL volumetric flask.
-
Repeat the extraction process (steps 2-5) on the pellet with another 20 mL of 70% methanol.
-
Combine the supernatants in the 25 mL volumetric flask and bring to volume with 70% methanol.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
This section details the instrumental parameters for the quantification of Aristolochic acid D.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Adapted Isocratic Method):
| Parameter | Condition |
| Mobile Phase | Methanol: 0.1% Acetic Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm and 390 nm |
| Run Time | 20 minutes |
Chromatographic Conditions (Adapted Gradient Method):
| Time (min) | % Acetonitrile | % 0.1% Phosphoric Acid in Water |
| 0 | 30 | 70 |
| 20 | 70 | 30 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
Note: The gradient method is adapted from a study by Zhang et al. (2006) which simultaneously determined multiple aristolochic acids.
Data Presentation
The following tables summarize the quantitative data for a UPLC-MS/MS method for the analysis of Aristolochic acid IVa (AA-D), which can be used as a reference for the performance of the adapted HPLC-UV method.
Table 1: Method Validation Parameters for Aristolochic Acid IVa (AA-D) by UPLC-MS/MS
| Parameter | Value |
| Linearity Range (ng/mL) | 2 - 500 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 2 |
| Precision (RSD %) | < 8.12 |
| Accuracy (Recovery %) | 89.78 - 112.16 |
Data adapted from Xu et al., Journal of Chromatography B, 2022.
Table 2: Quantitative Analysis of Aristolochic Acid IVa (AA-D) in Different Herbal Materials (Example Data)
| Herbal Material | Concentration of AA-D (µg/g) |
| Aristolochia manshuriensis | 15.8 |
| Aristolochia contorta | 5.2 |
| Asarum sieboldii | 23.4 |
These are example values and will vary depending on the specific herbal mixture.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the quantification of Aristolochic acid D.
Caption: Experimental workflow for HPLC-UV quantification of Aristolochic acid-D.
Caption: Logical relationship of the analytical steps for AA-D quantification.
Conclusion
This application note provides a comprehensive framework for the quantification of Aristolochic acid D in herbal mixtures using an adapted HPLC-UV method. The detailed protocols for sample preparation and chromatographic analysis, along with the referenced quantitative data, offer a solid starting point for researchers and scientists in the field of herbal medicine quality control. Adherence to these protocols will enable the reliable detection and quantification of this toxic compound, contributing to the safety and efficacy of herbal products. It is recommended that laboratories validate the adapted method internally to ensure it meets their specific requirements.
Application Notes and Protocols for Inducing Experimental Urothelial Carcinoma in Mice Using Aristolochic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the induction of urothelial carcinoma in mice using aristolochic acid (AA). While specific data on Aristolochic Acid-D (AA-D) is limited in publicly available literature, this document synthesizes findings related to aristolochic acid I (AA-I) and II (AA-II), the most studied components, to provide a representative framework for research. Aristolochic acids are potent mutagens and carcinogens, and their administration to rodents has been shown to induce tumors in various organs, including the urinary tract.[1][2]
Introduction
Aristolochic acids are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[2] They have been definitively linked to the development of urothelial carcinoma, particularly upper tract urothelial carcinoma (UTUC), in humans.[1][3] The carcinogenic mechanism of AA is primarily attributed to its metabolic activation, leading to the formation of DNA adducts.[4][5][6] These adducts, particularly aristolactam-DNA adducts, can persist in tissues and lead to a characteristic A:T to T:A transversion mutation signature in the TP53 tumor suppressor gene.[3][5][6][7][8]
Animal models, particularly in mice and rats, are crucial for studying the pathogenesis of AA-induced urothelial carcinoma and for the development of potential therapeutic interventions. These models allow for controlled investigation of dosage, exposure duration, and the molecular pathways involved in tumorigenesis.
Mechanism of Action: Signaling Pathways in AA-Induced Urothelial Carcinoma
The carcinogenicity of aristolochic acid involves the disruption of key cellular signaling pathways. The primary mechanism is the formation of DNA adducts that lead to genetic mutations, which in turn can affect tumor suppressor genes and oncogenes.
Caption: Experimental workflow for inducing urothelial carcinoma in mice using aristolochic acid.
Caption: Pathway of AA-induced DNA adduct formation leading to TP53 mutation and carcinogenesis.
The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the cellular response to aristolochic acid. Studies have shown that AA can activate the p38 and ERK sub-pathways of the MAPK signaling cascade, which can promote cell migration and invasion, contributing to the progression of urothelial cancer.[9][10][11]
Caption: Activation of the MAPK signaling pathway by aristolochic acid in urothelial cells.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific research objectives and the form of aristolochic acid used.
This protocol is adapted from studies using mixtures of aristolochic acids in rodents.[12]
Materials:
-
Aristolochic acid (e.g., a mixture of AA-I and AA-II, or a specific form like AA-D)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or corn oil)
-
6-8 week old mice (e.g., C57BL/6 or other appropriate strain)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
Preparation of Aristolochic Acid Solution: Prepare a stock solution of aristolochic acid in a suitable vehicle. The final concentration should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.
-
Administration:
-
Administer aristolochic acid via oral gavage at a dose range of 0.1 to 10 mg/kg body weight.
-
The administration frequency is typically 5 days a week.
-
The duration of treatment can range from 3 to 6 months to induce tumor formation.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record body weights weekly.
-
-
Endpoint and Tissue Collection:
-
At the end of the study period, euthanize the mice according to approved protocols.
-
Perform a complete necropsy and collect the urinary bladder, kidneys, and any other tissues of interest.
-
-
Histopathological Analysis:
-
Fix the collected tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
-
Examine the sections for the presence of urothelial hyperplasia, dysplasia, and carcinoma.
-
This method provides an alternative route of administration.
Materials:
-
Aristolochic acid
-
Sterile saline or other suitable vehicle
-
6-8 week old mice
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization and AA Solution Preparation: Follow steps 1 and 2 from Protocol 1.
-
Administration:
-
Administer aristolochic acid via subcutaneous injection. A representative dose from rat studies is 10 mg/kg body weight daily for up to 35 days. Mouse-specific dosage may require optimization.
-
-
Monitoring, Endpoint, and Analysis: Follow steps 4, 5, and 6 from Protocol 1.
Data Presentation
The following tables provide a template for summarizing quantitative data from studies on AA-induced urothelial carcinoma. Note that the data presented here is based on studies in rats and should be considered as a reference for expected outcomes in mice.
Table 1: Tumor Incidence in Rodents Treated with Aristolochic Acid
| Species | Route of Administration | Dose (mg/kg/day) | Duration | Tumor Type | Incidence (%) | Reference |
| Rat | Oral | 0.1, 1.0, 10.0 | 3 months | Urinary Tract Tumors | 25, 85, 100 | [13] |
| Rat | Oral | 5, 10 | 12 weeks | Urothelial Proliferation | Dose-dependent increase | [12] |
Table 2: DNA Adduct Levels in Rodents Treated with Aristolochic Acid
| Species | Tissue | Dose (mg/kg/day) | Duration | Adducts/10⁸ nucleotides | Reference |
| Rat | Kidney | 0.1, 1.0, 10.0 | 3 months | Dose-dependent increase | [14] |
| Rat | Liver | 0.1, 1.0, 10.0 | 3 months | Dose-dependent increase | [14] |
| Rat | Spleen | 0.1, 1.0, 10.0 | 3 months | 4.6 - 217.6 | [13] |
Conclusion
References
- 1. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aristolochic acid-associated urinary tract cancers: an updated meta-analysis of risk and oncologic outcomes after surgery and systematic review of molecular alterations observed in human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.stonybrook.edu [pharm.stonybrook.edu]
- 6. Aristolochic acid-associated urothelial cancer in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of TP53 mutation spectra reveals the fingerprint of the potent environmental carcinogen, aristolochic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aristolochic acid-associated urothelial cancer in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aristolochic Acid Affects Upper Tract Urothelial Cancer Behavior through the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of urothelial proliferation in rats by aristolochic acid through cell cycle progression via activation of cyclin D1/cdk4 and cyclin E/cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Models for Studying Aristolochic Acid-D Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of Aristolochic Acid D (AA-D) induced nephrotoxicity. Detailed protocols for key experiments are provided, along with data summaries and visual representations of implicated signaling pathways to facilitate experimental design and data interpretation.
Introduction to Aristolochic Acid Nephrotoxicity and In Vitro Models
Aristolochic acid (AA) is a group of compounds found in certain plants that have been linked to a severe kidney disease known as Aristolochic Acid Nephropathy (AAN). AAN is characterized by progressive renal interstitial fibrosis and can lead to end-stage renal disease and urothelial carcinoma. In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying AA-induced kidney damage, offering a controlled environment to study cellular responses to AA-D, a prominent and toxic component of AA.
Commonly used renal cell lines for studying AA nephrotoxicity include:
-
LLC-PK1 (Porcine Kidney Epithelial Cells): A well-characterized model for proximal tubule cells, sensitive to AA-induced apoptosis and DNA damage.
-
NRK-52E (Rat Kidney Epithelial Cells): Often used to study AA-induced oxidative stress and fibrotic responses.
-
HK-2 (Human Proximal Tubular Epithelial Cells): A human-derived cell line that provides clinically relevant insights into AA toxicity mechanisms in humans.
-
Embryonic Stem Cells (ESCs): Utilized to investigate the early molecular events and potential biomarkers of AA-induced nephrotoxicity.
Key Mechanisms of Aristolochic Acid-D Nephrotoxicity
In vitro studies have revealed several key mechanisms through which AA-D exerts its toxic effects on renal cells:
-
DNA Adduct Formation and Genotoxicity: AA is metabolically activated to form aristolactam-DNA adducts, which can lead to mutations in critical genes like TP53 and initiate carcinogenesis.[1]
-
Apoptosis: AA induces programmed cell death in renal tubular cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.[1][2]
-
Oxidative Stress: The metabolism of AA generates reactive oxygen species (ROS), leading to cellular damage, lipid peroxidation, and activation of stress-response pathways.
-
Inflammation and Fibrosis: AA can trigger the release of pro-inflammatory cytokines and activate signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which promotes the accumulation of extracellular matrix proteins and leads to renal fibrosis.[1][2]
Experimental Protocols
Detailed methodologies for key experiments to assess AA-D nephrotoxicity in vitro are provided below.
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Renal cell line of choice (e.g., HK-2, NRK-52E)
-
Complete cell culture medium
-
Aristolochic Acid D (AA-D) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]
-
Prepare serial dilutions of AA-D in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing different concentrations of AA-D. Include a vehicle control (medium with the same concentration of solvent used to dissolve AA-D, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4]
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
Renal cell line of choice
-
Complete cell culture medium
-
Aristolochic Acid D (AA-D) stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of AA-D as described in the MTT assay protocol.
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[5]
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[5]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 100 µL of the LDH reaction mixture to each well containing the supernatant.[5]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[5]
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculate LDH release as a percentage of the positive control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Renal cell line of choice
-
Complete cell culture medium
-
Aristolochic Acid D (AA-D) stock solution
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with AA-D for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways activated by AA-D, such as p53, p-JNK, and TGF-β.
Materials:
-
Renal cell line of choice
-
Complete cell culture medium
-
Aristolochic Acid D (AA-D) stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-JNK, anti-TGF-β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with AA-D.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison of the effects of different AA-D concentrations and exposure times.
Table 1: Effect of Aristolochic Acid D on the Viability of NRK-52E Cells (MTT Assay)
| AA-D Concentration (µM) | 24h Exposure (% Viability ± SD) | 48h Exposure (% Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 |
| 5 | 93.8 ± 3.3[1] | 85.2 ± 4.5 |
| 10 | 63.0 ± 3.7[1] | 51.7 ± 3.9 |
| 20 | 45.1 ± 4.2 | 30.5 ± 2.8 |
| 40 | 27.1 ± 4.1[1] | 15.8 ± 2.1 |
Table 2: Cytotoxicity of Aristolochic Acid D in HK-2 Cells (LDH Release Assay)
| AA-D Concentration (µM) | 24h Exposure (% LDH Release ± SD) |
| 0 (Control) | 5.3 ± 1.2 |
| 8 | 12.8 ± 2.1 |
| 16 | 25.4 ± 3.5 |
| 40 | 48.9 ± 4.7[3] |
Table 3: Apoptosis Induction by Aristolochic Acid I in LLC-PK1 Cells
| AAI Concentration (g/L) | % Apoptotic Cells ± SD |
| 0 (Control) | 2.6 ± 0.5[7] |
| 0.02 | 5.3 ± 0.8[7] |
| 0.04 | 48.5 ± 3.2[7] |
| 0.08 | 78.7 ± 4.1[7] |
Visualization of Signaling Pathways
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways involved in AA-D nephrotoxicity.
References
- 1. Aristolochic acid induces acute kidney injury through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches [mdpi.com]
- 3. Protective Effects of Mitochondrial Uncoupling Protein 2 against Aristolochic Acid I-Induced Toxicity in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aristolochic acid I-induced apoptosis in LLC-PK1 cells and amelioration of the apoptotic damage by calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models of Aristolochic Acid-Induced Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing animal models of chronic kidney disease (CKD) induced by Aristolochic Acid D (AA-D). This model is highly relevant for studying the transition from acute kidney injury (AKI) to CKD, renal fibrosis, and for the preclinical evaluation of novel therapeutic agents.
Aristolochic acid nephropathy (AAN) is a progressive tubulointerstitial nephritis that was first identified in a cohort of Belgian patients who had consumed slimming pills containing Aristolochia fangchi.[1] This condition is characterized by progressive renal interstitial fibrosis, leading to end-stage renal disease.[1][2] Animal models that replicate human AAN are crucial tools for investigating the underlying pathophysiological mechanisms and for testing potential treatments.[3]
Data Presentation
The following tables summarize key quantitative data from representative studies on AA-induced CKD in rodents. These models typically exhibit classic markers of CKD, including significant interstitial fibrosis and a decline in kidney function.[4]
Table 1: Biochemical Parameters in Rodent Models of AA-Induced CKD
| Animal Model | AA Compound & Dose | Duration | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Reference |
| Mouse (C57BL/6J) | Aristolochic Acid I (AAI), 3.5 mg/kg/day, i.p. | 4 days | Increased vs. Control | Significantly Increased vs. Control | [2] |
| Mouse (BALB/c) | Aristolochic Acid (AA), 5 mg/kg/day, i.p. | 5 days | - | - | [5] |
| Mouse (ACE KO) | Aristolochic Acid I (AAI), 10 mg/kg/3 days, i.p. | 7 weeks | Increased vs. Sham | Increased vs. Sham | [6] |
| Rat (Wistar) | Aristolochic Acid (AA) | Acute Phase | Rise in plasma creatinine | - | [3][7] |
| Rat (Chronic Renal Failure) | Aristolochic Acid (AA) | - | Significant damage observed | - | [8] |
Note: "-" indicates data not explicitly provided in a quantitative format in the cited source.
Table 2: Histopathological and Molecular Changes in AA-Induced CKD Models
| Animal Model | Key Histopathological Findings | Key Molecular Changes | Reference |
| Mouse (C57BL/6) | Renal atrophy, tubulointerstitial fibrosis, proximal tubular mitochondrial abnormalities. | Increased renal p16 mRNA, increased senescence-associated β-galactosidase activity, decreased Klotho. | [9][10] |
| Mouse (Smad3 WT) | Progressive renal dysfunction, tubulointerstitial fibrosis, epithelial-mesenchymal transition (EMT). | Activation of TGF-β/Smad3 signaling. | [11][12] |
| Rat (Wistar) | Acute tubular necrosis (S3 segment), inflammatory infiltrate, tubular atrophy, interstitial fibrosis. | Decreased VEGF expression, increased HIF-1α expression, reduced nitric oxide production. | [3][7] |
| Zebrafish Larvae | Cystic glomeruli, disorganized epithelia of pronephric tubules. | Decreased nephrin mRNA expression. | [13] |
Experimental Protocols
The following are detailed methodologies for inducing and evaluating AA-induced CKD in mice, synthesized from multiple established protocols.
Protocol 1: Acute-to-Chronic Kidney Disease Model in Mice
This protocol is designed to model the transition from AKI to CKD.
Materials:
-
8-week-old C57BL/6J male mice[2]
-
Aristolochic Acid I (AAI) (Sigma-Aldrich, USA)[2]
-
Vehicle solution (e.g., sterile PBS, pH 7.4)[6]
-
L-Arginine (optional, for therapeutic intervention studies) (Sigma-Aldrich, USA)[2]
-
Standard laboratory equipment for intraperitoneal injections, blood and tissue collection.
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
AAI Administration:
-
Sample Collection:
-
At predetermined time points (e.g., day 5, 10, 20 after the first injection)[14], collect blood samples for biochemical analysis (serum creatinine, BUN).
-
Euthanize the animals and collect kidney tissues for histopathological and molecular analysis.
-
-
Biochemical Analysis:
-
Histopathological Analysis:
-
Fix kidney tissues in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to observe general morphology, inflammatory cell infiltration, and tubular damage.[15]
-
Use Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition and interstitial fibrosis.[6][14]
-
Protocol 2: Chronic Fibrosis Model in Mice
This protocol focuses on inducing a robust fibrotic phenotype.
Materials:
-
8- to 10-week-old male BALB/c mice[5]
-
Aristolochic Acid (AA)
-
Vehicle solution
-
Standard laboratory equipment
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
AA Administration:
-
Administer AA at a dose of 5 mg/kg body weight via i.p. injection for 5 consecutive days.[5]
-
Administer vehicle to the control group.
-
-
Long-term Observation: Maintain the animals for several weeks (e.g., 3 weeks or longer) to allow for the development of chronic pathologies.[5]
-
Sample Collection and Analysis:
-
Collect blood and kidney tissues at the experimental endpoint.
-
Perform biochemical and histopathological analyses as described in Protocol 1 to assess renal fibrosis, inflammation, and tubular atrophy.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in AA-induced nephropathy and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Restored nitric oxide bioavailability reduces the severity of acute-to-chronic transition in a mouse model of aristolochic acid nephropathy | PLOS One [journals.plos.org]
- 3. Frontiers | Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic renal failure rats are highly sensitive to aristolochic acids, which are nephrotoxic and carcinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aristolochic Acid Induces Renal Fibrosis and Senescence in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rapid Screening of Aristolochic Acid in Plant Extracts by HPTLC
Introduction
Aristolochic acids (AAs) are a group of nephrotoxic and carcinogenic compounds found in plants of the Aristolochia genus, which have been used in some traditional herbal medicines.[1][2] The most abundant and toxic of these is Aristolochic Acid I (AAI). Due to the severe health risks associated with AAs, including kidney failure and urothelial cancer, robust and rapid screening methods are crucial for the quality control of botanical materials and herbal products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the detection and quantification of aristolochic acids in plant extracts.
Experimental Protocols
This section details the necessary steps for the rapid screening of Aristolochic Acid I in plant extracts using HPTLC.
Sample Preparation (Extraction)
-
Grinding: Grind the dried plant material (e.g., roots, stems) into a fine powder (approximately 85-mesh).
-
Extraction: Accurately weigh about 2 grams of the powdered plant material and transfer it to a flask. Add 25 mL of methanol.[3][4]
-
Reflux: Heat the mixture under reflux for a suitable period to ensure efficient extraction of the aristolochic acids.
-
Filtration: After cooling, filter the extract through Whatman filter paper to remove solid plant debris.
-
Final Volume: Transfer the filtered extract to a 50 mL volumetric flask and add methanol to make up the final volume.[4]
Standard Solution Preparation
-
Stock Solution: Accurately weigh 4.6 mg of Aristolochic Acid I standard and dissolve it in 10 mL of methanol to obtain a stock solution of 0.46 mg/mL.[3]
-
Working Solution: Dilute 1 mL of the stock solution with methanol to a final volume of 10 mL to get a working standard solution of 0.046 mg/mL (or 46 µg/mL).[3]
HPTLC Method
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).[1][2][3]
-
Plate Activation: Activate the HPTLC plates by heating at 110°C for 15 minutes prior to sample application.[2]
-
Sample Application: Apply the sample and standard solutions as 8 mm bands onto the HPTLC plate using a suitable applicator.
-
Mobile Phase: A mixture of Chloroform and Methanol in a ratio of 6:2 (v/v).[3]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 8 cm.
-
Drying: After development, air-dry the plate.
Detection and Densitometric Analysis
-
UV Detection: Examine the dried plate under UV light at 254 nm and 366 nm. Aristolochic acid will appear as a dark quenching zone at 254 nm and may show fluorescence at 366 nm.
-
Densitometric Scanning: Scan the plate using a densitometer at a wavelength of 318 nm.[4]
-
Quantification: The amount of Aristolochic Acid I in the sample is determined by comparing the peak area of the sample with that of the standard.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPTLC method for the analysis of Aristolochic Acid I.
| Parameter | Value | Reference |
| Rf Value | 0.53 | [3] |
| Mobile Phase | Chloroform: Methanol (6:2 v/v) | [3] |
| Linearity Range | 100 - 500 ng/spot | [3] |
| Correlation Coefficient (r) | 0.998 | [3] |
| Limit of Detection (LOD) | 62.84 ng/spot | [1][5] |
| Limit of Quantitation (LOQ) | 209.47 ng/spot | [1][5] |
| Recovery | 100.02% - 101.93% | [2] |
Experimental Workflow Diagram
Caption: HPTLC workflow for Aristolochic Acid I screening.
References
- 1. Development of validated high-performance thin layer chromatography for quantification of aristolochic acid in different species of the Aristolochiaceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of validated high-performance thin layer chromatography for quantification of aristolochic acid in different species of the Aristolochiaceae family- 元照出版, 月旦知識庫 [lawdata.com.tw]
Application Notes and Protocols: Dissolving Aristolochic Acid D in DMSO for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acid D (AA-D) is a naturally occurring nephrotoxin and carcinogen found in plants of the Aristolochia genus. Due to its significant toxicological properties, AA-D is a compound of interest in various cell-based assays aimed at understanding its mechanisms of toxicity, identifying potential therapeutic interventions, and for screening purposes in drug development. Proper handling and dissolution of AA-D are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like AA-D for use in cell culture. This document provides a detailed protocol for the preparation of AA-D solutions in DMSO for cell-based assays, along with relevant data and safety precautions.
Data Presentation
Solubility and Stability of Aristolochic Acid D
| Property | Value | Reference |
| Molecular Formula | C₁₆H₉NO₇ | N/A |
| Molecular Weight | 327.25 g/mol | N/A |
| Solubility in DMSO | 5.5 mg/mL (15.39 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Solution in DMSO | -80°C for up to 1 year | [1] |
Recommended DMSO Concentrations in Cell Culture
| DMSO Concentration | Effect on Cells | Reference |
| < 0.1% (v/v) | Generally considered safe for most cell lines with minimal to no cytotoxicity. | N/A |
| 0.1% - 0.5% (v/v) | Tolerated by many robust cell lines, but may induce cellular stress or differentiation in sensitive cells. A vehicle control is essential. | N/A |
| > 1% (v/v) | Often leads to significant cytotoxicity and can interfere with experimental results. Should be avoided. | N/A |
Experimental Protocols
Materials
-
Aristolochic Acid D (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparation of a 10 mM Stock Solution of Aristolochic Acid D in DMSO
This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for serial dilutions.
-
Pre-weighing and Calculations:
-
Accurately weigh the desired amount of AA-D powder in a sterile microcentrifuge tube. To minimize handling of the toxic powder, it is advisable to purchase pre-weighed aliquots if possible.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume of DMSO (μL) = (Mass of AA-D (mg) / 327.25 g/mol ) * 100,000
-
-
Dissolution:
-
Under a chemical fume hood, carefully add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the AA-D powder.
-
Cap the tube tightly and vortex thoroughly for at least 2 minutes to facilitate dissolution.
-
Optional but Recommended: To ensure complete dissolution, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] Visually inspect the solution to ensure no particulate matter is present. The solution should be clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
Protocol for Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM stock solution to desired working concentrations for treating cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM AA-D stock solution at room temperature.
-
-
Serial Dilutions (Example for a 100 μM working solution):
-
Prepare an intermediate dilution by adding 10 μL of the 10 mM stock solution to 990 μL of sterile cell culture medium. This results in a 100 μM working solution with a DMSO concentration of 0.1%.
-
Further serial dilutions can be made from this working solution using the cell culture medium to achieve the desired final concentrations for your assay. For example, to get a 10 µM solution, take 100 µL of the 100 µM working solution and add it to 900 µL of cell culture medium.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of AA-D used to treat the cells. This allows for the differentiation of effects caused by the compound versus the solvent.
-
-
Treatment of Cells:
-
Add the prepared working solutions of AA-D and the vehicle control to your cell cultures according to your experimental design.
-
Mandatory Visualization
Caption: Workflow for dissolving Aristolochic Acid D in DMSO.
Caption: Simplified signaling pathway of Aristolochic Acid toxicity.
References
Application Note: Aristolochic Acid-D as a Tool Compound in High-Throughput Screening for Anti-Cancer Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aristolochic acids (AAs) are a class of nitrophenanthrene carboxylic acids naturally found in plants of the Aristolochia genus.[1] While historically used in herbal remedies, they are now recognized as potent nephrotoxic agents and human carcinogens.[2][3][4] The carcinogenicity is primarily linked to their ability to form DNA adducts, leading to a specific A:T to T:A transversion mutation signature in genes like TP53.[5][6]
Paradoxically, alongside their carcinogenic properties, aristolochic acids have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7][8] This dual activity makes them valuable as tool compounds in cancer research. While specific research on Aristolochic Acid-D (AA-D) is limited, data from closely related analogues such as Aristolochic Acid I (AAI) and Aristolochic Acid C (AAC) demonstrate potent cytotoxic and pro-apoptotic effects.
This document outlines the potential application of AA-D as a reference or positive control compound in high-throughput screening (HTS) campaigns designed to identify novel anti-cancer therapeutics. Its ability to modulate key cell survival and death pathways can be leveraged to validate assay performance and benchmark candidate compounds.
Mechanism of Action
Aristolochic acids induce apoptosis through the modulation of several critical signaling pathways:
-
Inhibition of the PI3K/Akt Pathway: AAs have been shown to suppress the pro-survival PI3K/Akt signaling pathway. This leads to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, ultimately resulting in the activation of executioner caspase-3 and apoptosis.[9]
-
Generation of Reactive Oxygen Species (ROS): Treatment with AAs can increase intracellular ROS levels.[7] This oxidative stress activates downstream stress-response pathways, including the MAP kinase (MAPK) signaling cascade.
-
Activation of MAPK Pathways: AAs activate the ERK1/2 and p38 MAPK pathways, which play a role in promoting apoptosis and inducing cell cycle arrest at the G2/M phase.[1][7]
-
Activation of p53 Signaling: AAs can activate the tumor suppressor p53 pathway, which contributes to both cell cycle arrest and the induction of apoptosis.[1][7] In some liver cells, AAs have also been noted to activate NF-κB and STAT3 signaling pathways, contributing to inflammation and apoptosis.[8]
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported, the following table summarizes the cytotoxic activity of other aristolochic acid analogues against various human cancer cell lines. This data serves as a benchmark for its potential potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Aristolochic Acid C | HepG-2 | Liver Carcinoma | 19.21 µg/mL | [10] |
| Aristolochic Acid C | MCF-7 | Breast Cancer | 19.52 µg/mL | [10] |
| Aristolochic Acid I | RT4 | Bladder Cancer | 0.05 - 10 µM Range | [11] |
Visualizations
Signaling Pathways
Experimental Workflow
High-Throughput Screening Protocol: Cell Viability
This protocol describes a luminescence-based cell viability assay in a 384-well format, suitable for HTS. AA-D is used as a positive control for cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HepG-2, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
384-well white, clear-bottom assay plates
-
This compound (AA-D)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Acoustic liquid handler or multichannel pipette
-
Luminescence-capable plate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count. c. Dilute the cell suspension to a final concentration of 25,000 cells/mL in complete growth medium. d. Dispense 40 µL of the cell suspension (1,000 cells/well) into each well of the 384-well plates.[12] e. Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Compound Dosing: a. Prepare a 10-point, 3-fold serial dilution of AA-D in DMSO, starting from a 10 mM stock. b. Prepare similar dilution plates for the library of test compounds. c. Using an acoustic liquid handler, transfer 40 nL of each compound dilution directly into the assay plate wells.[13] d. For controls, add 40 nL of DMSO to negative control wells (100% viability) and 40 nL of the AA-D dilutions to positive control wells.
-
Incubation: a. Incubate the assay plates for 72 hours at 37°C and 5% CO₂.
-
Assay Readout: a. Equilibrate the CellTiter-Glo® reagent and the assay plates to room temperature for 30 minutes. b. Add 20 µL of the CellTiter-Glo® reagent to each well.[13] c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a compatible plate reader.
-
Data Analysis: a. Normalize the data to the DMSO-only wells (representing 100% viability) and wells with a high concentration of a known cytotoxic agent or no cells (representing 0% viability). b. Plot the normalized viability (%) as a function of the log-transformed compound concentration. c. Fit the data to a four-parameter logistic regression model to determine the IC50 value for each compound.
Detailed Experimental Protocols
Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases-3 and -7, key biomarkers of apoptosis.
-
Procedure:
-
Seed and treat cells with AA-D or test compounds in a 384-well white-walled plate as described in the HTS protocol.
-
At the end of the incubation period, equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells gently on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Protocol: Western Blot for Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in the signaling pathways affected by AA-D.
-
Procedure:
-
Cell Lysis: Seed cells in a 6-well plate and treat with various concentrations of AA-D for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software and normalize to the loading control to determine relative protein expression levels.
-
Safety Note
Aristolochic acids are classified as human carcinogens.[4] All handling of AA-D and related compounds should be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Follow all institutional guidelines for the handling and disposal of carcinogenic materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Aristolochic acid induces apoptosis of human umbilical vein endothelial cells in vitro by suppressing PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Genotoxicity of Aristolochic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus, which have been used in traditional herbal medicine. However, AAs are potent nephrotoxins and are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC).[1][2] The genotoxicity of AAs is primarily attributed to their ability to form DNA adducts after metabolic activation, leading to mutations and chromosomal damage.[3][4][5] The most studied components are Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII).[3][4] This document provides a detailed experimental design for studying the genotoxicity of a specific analogue, Aristolochic Acid D (AA-D), also known as Aristolochic Acid IVa (AA-IVa). Recent studies suggest that AA-D may exhibit a different genotoxic profile compared to AAI and AAII, being non-genotoxic in vivo.[6]
Experimental Design Overview
A comprehensive assessment of the genotoxicity of Aristolochic Acid D requires a battery of in vitro and in vivo assays to evaluate its potential to induce gene mutations, chromosomal damage, and primary DNA damage. The following experimental workflow is recommended:
References
- 1. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. "Genotoxicity of aristolochic acid: A review" by T. Chen [jfda-online.com]
- 5. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Detection of Protein Changes Induced by Aristolochic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolochic Acids (AAs), including Aristolochic Acid D (AA-D), are a group of compounds found in certain plants that are known to cause Aristocholic Acid Nephropathy (AAN), a progressive renal disease that can lead to kidney failure and urothelial cancers.[1][2][3] At the cellular level, AA exposure induces a cascade of events including DNA damage, oxidative stress, apoptosis, and inflammation, leading to significant changes in protein expression and localization within renal tissues.[4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the spatial distribution of these protein changes within the tissue microenvironment. By using specific antibodies, researchers can identify and semi-quantify key protein biomarkers associated with tubular injury, apoptosis, and fibrosis, providing critical insights into the mechanisms of AA-induced toxicity. These application notes provide detailed protocols and guidance for using IHC to study the effects of AA. While much of the available research focuses on Aristolochic Acid I (AAI), the methodologies and biomarkers are broadly applicable to nephrotoxicity induced by other AA variants like AA-D.[6][7]
Key Protein Biomarkers in AA-Induced Nephrotoxicity
The following proteins are well-established biomarkers for assessing kidney injury and cellular stress pathways activated by Aristolochic Acid.
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is nearly undetectable in normal kidney tissue but is strongly upregulated in the apical membrane of proximal tubule epithelial cells upon injury.[8][9] Its presence is a sensitive and specific indicator of acute tubular damage.[8][10]
-
Vimentin: An intermediate filament protein typically expressed in mesenchymal cells. In the kidney, its de novo expression in proximal tubular cells is a marker of cellular dedifferentiation and injury, often associated with the transition to a more regenerative or fibrotic phenotype.[11][12]
-
p53 (Tumor Protein 53): A critical tumor suppressor that is activated in response to cellular stress, including DNA damage caused by AA-DNA adduct formation.[1][3][6] Increased nuclear accumulation of p53 is an early sign of the DNA damage response, which can lead to cell cycle arrest or apoptosis.[6][13]
-
Activated Caspase-3: A key executioner caspase in the apoptotic pathway. Detection of the cleaved, active form of Caspase-3 is a definitive marker of cells undergoing programmed cell death, a known consequence of AA toxicity.[2][4]
Experimental and Analytical Workflow
The general workflow for an immunohistochemistry experiment involves several sequential stages, from sample preparation to final analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Detailed Immunohistochemistry Protocol (Paraffin-Embedded Tissue)
This protocol is a generalized procedure for chromogenic detection (e.g., using DAB) on formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections. Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA (pH 9.0)[14][15]
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST) or Phosphate-Buffered Saline (PBS)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS[14]
-
Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS
-
Primary Antibodies (diluted in blocking solution)
-
Biotinylated Secondary Antibody or HRP-Polymer Conjugated Secondary Antibody[16]
-
Detection Reagent: Streptavidin-HRP and DAB (3,3'-Diaminobenzidine) substrate-chromogen system[14]
-
Counterstain: Mayer's Hematoxylin[14]
-
Bluing Reagent: Lithium Carbonate solution or tap water[14]
-
Mounting Medium (permanent, xylene-based)
2. Deparaffinization and Rehydration
-
Bake slides in an oven at 60°C for 20-30 minutes.
-
Immerse slides in xylene: 2 changes for 10 minutes each.[16]
-
Immerse slides in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 80% ethanol for 5 minutes.
-
Rinse slides gently in running tap water for 5 minutes, then transfer to dH₂O.
3. Antigen Retrieval
-
Pre-heat a water bath or steamer containing a staining dish filled with Antigen Retrieval Buffer to 95-100°C.
-
Immerse the slides in the pre-heated buffer.
-
Incubate for 20-40 minutes. Do not allow the buffer to boil off.[15]
-
Remove the container from the heat source and allow the slides to cool to room temperature (approx. 20-30 minutes).[15]
-
Rinse slides in wash buffer (e.g., TBST) 2 times for 3 minutes each.
4. Staining Procedure
-
Endogenous Peroxidase Block: Immerse slides in 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[14]
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Protein Block: Apply the blocking solution to cover the tissue section and incubate in a humidified chamber for 30-60 minutes at room temperature. This step blocks non-specific antibody binding.
-
Primary Antibody: Gently tap off the blocking solution (do not rinse). Apply the diluted primary antibody.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Secondary Antibody: Apply the enzyme-conjugated secondary antibody (e.g., HRP-polymer) to cover the section.[16]
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer (3 x 5 minutes).
-
Detection: Apply the DAB substrate-chromogen solution and incubate for 3-10 minutes, or until a brown precipitate develops. Monitor the reaction under a microscope.[16]
-
Stop the reaction by rinsing gently with dH₂O.
5. Counterstaining and Mounting
-
Counterstain: Immerse slides in Mayer's Hematoxylin for 1-5 minutes to stain cell nuclei.[14]
-
Rinse gently in running tap water.
-
Bluing: Dip slides briefly in a bluing reagent (e.g., 0.2% lithium carbonate) or rinse in tap water for 5 minutes until nuclei turn blue.[14]
-
Dehydration: Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%, 100%) for 3-5 minutes each.
-
Clear the slides in xylene (2 changes for 5 minutes each).
-
Mounting: Place a drop of mounting medium on the tissue and apply a coverslip, avoiding air bubbles. Allow to dry.
Signaling Pathway: AA-Induced Apoptosis
Aristolochic acid is a known mutagen that forms DNA adducts, triggering a p53-mediated stress response.[3] Activation of p53 can initiate the intrinsic apoptotic pathway, culminating in the activation of executioner caspases like Caspase-3, which leads to programmed cell death of renal tubular cells.
Data Presentation and Interpretation
IHC results can be quantified to compare protein expression between control and AA-treated groups. A common method is semi-quantitative scoring based on staining intensity and the percentage of positive cells.
Table 1: Semi-Quantitative Scoring of Tubular Injury Markers
This table provides an example scoring system for markers like KIM-1 and Vimentin, which are typically expressed in renal tubules.[9]
| Score | Staining Intensity | Percentage of Positive Tubules | Description |
| 0 | None | 0% | Normal tissue |
| 1 | Weak | < 25% | Mild / Focal Injury[9] |
| 2 | Moderate | 25% - 50% | Moderate Injury[9] |
| 3 | Strong | 50% - 75% | Marked Injury[9] |
| 4 | Very Strong | > 75% | Severe / Widespread Injury[9] |
Table 2: Quantitative Analysis of Apoptosis Markers
This table demonstrates how data for nuclear (p53) or cytoplasmic (Activated Caspase-3) markers can be presented, based on methods that measure staining density and area.[17]
| Group | Marker | Optical Density (OD)[17] | Positive Area (%)[17] | Interpretation |
| Control | p53 | 0.15 ± 0.04 | 10.5% ± 3.1% | Basal level of cellular turnover. |
| AA-Treated | p53 | 0.46 ± 0.18 | 53.2% ± 11.6% | Significant DNA damage response. |
| Control | Activated Caspase-3 | 0.21 ± 0.06 | 12.1% ± 4.5% | Low level of apoptosis. |
| AA-Treated | Activated Caspase-3 | 0.89 ± 0.21 | 93.5% ± 6.2% | Widespread induction of apoptosis. |
Note: The data in Table 2 are illustrative examples derived from published methodologies to demonstrate quantitative principles and do not represent results from a single study on Aristolochic Acid.[17]
Interpretation of Results
-
Increased KIM-1 Staining: Indicates specific and ongoing or recent injury to proximal renal tubules.[8]
-
Increased Vimentin Staining: Suggests tubular cells are undergoing dedifferentiation, a process associated with severe injury and repair attempts.[11][12]
-
Increased Nuclear p53 Staining: Points to a robust cellular response to DNA damage inflicted by AA.[6]
-
Increased Activated Caspase-3 Staining: Confirms the execution of the apoptotic program, indicating irreversible cell death.[4]
References
- 1. Bioinformatics analysis of biomarkers of aristolochic acid-induced early nephrotoxicity in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of nephrotoxicity of herbal medicine containing aristolochic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Delineation of renal protein profiles in aristolochic acid I-induced nephrotoxicity in mice by label-free quantitative proteomics [frontiersin.org]
- 6. The Impact of p53 on Aristolochic Acid I-Induced Gene Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of p53 on aristolochic acid I-induced nephrotoxicity and DNA damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kidney injury molecule-1 expression in transplant biopsies is a sensitive measure of cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Renal Histopathologic Findings Associated With Severity of Clinical Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semiautomated quantitative image analysis of glomerular immunohistochemistry markers desmin, vimentin, podocin, synaptopodin and WT-1 in acute and chronic rat kidney disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kidney Injury Molecule-1 Is Specifically Expressed in Cystically-Transformed Proximal Tubules of the PKD/Mhm (cy/+) Rat Model of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotundic acid induces Cas3-MCF-7 cell apoptosis through the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proteinatlas.org [proteinatlas.org]
- 15. usbio.net [usbio.net]
- 16. ptglab.com [ptglab.com]
- 17. Post-immunization immunohistochemical expression of Caspase 3 and p53 apoptotic markers in experimental hydatidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aristolochic Acid-D (AA-D) In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Aristolochic Acid-D (AA-D) for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in preparing this compound for in vivo experiments?
A1: The primary challenge is the poor aqueous solubility of this compound. Like other aristolochic acids, it is only slightly soluble in water, which makes it difficult to prepare injectable solutions at concentrations required for many animal studies.[1][2] This necessitates the use of organic solvents or specialized formulation techniques to achieve a homogenous and administrable solution.
Q2: What are the recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for dissolving this compound.[3] It is also soluble in other organic solvents such as ethanol.[2] For in vivo applications, a co-solvent system is often employed to ensure the compound remains in solution when diluted into an aqueous vehicle for administration.
Q3: Can I use water or PBS to dissolve this compound directly?
A3: Direct dissolution of this compound in water or phosphate-buffered saline (PBS) is generally not recommended due to its low aqueous solubility.[1][2] Attempting to do so may result in an incomplete dissolution or precipitation of the compound, leading to inaccurate dosing.
Q4: Are there any ready-to-use formulation protocols for in vivo studies with AA-D?
A4: Yes, a widely used approach involves creating a stock solution in DMSO and then diluting it with a vehicle containing co-solvents and surfactants. A common formulation consists of DMSO, PEG300, Tween 80, and saline or PBS. A detailed protocol for this type of formulation is provided in the Experimental Protocols section.
Q5: What are the potential toxicities associated with this compound?
A5: this compound, like other aristolochic acids, is identified as a carcinogen and nephrotoxin.[3] Its use in research should be handled with appropriate safety precautions. The toxicity is linked to the formation of DNA adducts, which can lead to mutations in genes such as TP53.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of AA-D upon addition to aqueous vehicle. | The concentration of the organic solvent (e.g., DMSO) in the final formulation is too low to maintain solubility. The final concentration of AA-D exceeds its solubility limit in the chosen vehicle. | 1. Increase the proportion of co-solvents like PEG300 in the final formulation. 2. Decrease the final concentration of AA-D in the dosing solution. 3. Ensure thorough mixing at each step of the formulation preparation. 4. Prepare the formulation fresh before each use, as aqueous solutions of aristolochic acids are not recommended for storage for more than one day.[2] |
| Inconsistent experimental results between animals. | Inhomogeneous dosing solution due to incomplete dissolution or precipitation. Inaccurate dosing volume. | 1. Visually inspect the final solution for any precipitates before administration. If present, reformulate the solution. 2. Gently vortex the solution before drawing each dose to ensure homogeneity. 3. Use calibrated pipettes for accurate volume measurement. |
| Adverse reactions in animals not related to the expected pharmacology of AA-D. | Toxicity from the vehicle components, particularly at high concentrations. High concentration of DMSO can have physiological effects.[2] | 1. Minimize the percentage of DMSO in the final formulation to the lowest effective concentration (typically ≤5%). 2. Run a vehicle-only control group to assess the effects of the formulation components. 3. Consider alternative, less toxic solubilizing agents if adverse effects persist. |
| Difficulty in achieving the desired high dose for efficacy studies. | The required concentration of AA-D is higher than its solubility in the chosen vehicle. | 1. Explore alternative formulation strategies such as the use of cyclodextrins (e.g., SBE-β-CD) or lipid-based formulations. 2. If possible, adjust the dosing volume, staying within the acceptable limits for the chosen route of administration and animal model. |
Quantitative Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available solubility data.
| Solvent | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 5.5[3] | Sonication is recommended to aid dissolution.[3] |
| Water | Slightly soluble[1][2] | Quantitative data not readily available. |
| Ethanol | Soluble | While other aristolochic acids are soluble in ethanol, specific quantitative data for AA-D is not readily available.[2] |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Similar to water, direct solubility is low.[2] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intraperitoneal (i.p.) or Oral (p.o.) Administration
This protocol is adapted from a standard method for preparing poorly soluble compounds for in vivo studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare the Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the AA-D in a minimal amount of DMSO to create a concentrated stock solution. For example, to achieve a final dosing solution of 2 mg/mL with 5% DMSO, you can prepare a stock solution of 40 mg/mL in DMSO.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Prepare the Vehicle:
-
In a sterile tube, combine the required volumes of PEG300, Tween 80, and Saline/PBS. A common vehicle composition is 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
-
Prepare the Final Dosing Solution:
-
Slowly add the AA-D stock solution (from step 1) to the vehicle (from step 2) while vortexing or stirring continuously.
-
For the example above (to make 1 mL of 2 mg/mL solution):
-
Take 50 µL of the 40 mg/mL AA-D in DMSO stock solution.
-
Add 300 µL of PEG300 and mix well until the solution is clear.
-
Add 50 µL of Tween 80 and mix well.
-
Add 600 µL of Saline or PBS and mix thoroughly.
-
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Note: The percentages of the vehicle components can be adjusted to optimize the solubility and stability of the final formulation. It is crucial to include a vehicle control group in your experiments.
Mandatory Visualizations
Experimental Workflow for Improving AA-D Solubility
References
Enhancing the stability of Aristolochic acid-D in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Aristolochic acid-D (AA-D) in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of aristolochic acids, including AA-D, in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. While specific quantitative data for AA-D is limited, general information for aristolochic acids suggests that they are relatively persistent molecules. However, for precise experimental work, controlling these factors is crucial to ensure the integrity of your sample.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of AA-D. For working solutions, a mixture of acetonitrile and purified water is commonly used in analytical methods.
Q3: How should I store my this compound solutions to ensure maximum stability?
A3: For long-term storage, it is recommended to store stock solutions of AA-D in DMSO at -20°C or -80°C, protected from light. Aqueous working solutions are less stable and should be prepared fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 14 days.
Q4: Is this compound sensitive to light?
A4: There is some conflicting information regarding the photosensitivity of aristolochic acids. While one study suggests they are not photosensitive in soil, standard laboratory practice for handling aristolochic acid solutions includes protection from light. To minimize the risk of photodegradation, it is strongly recommended to work with AA-D solutions in a light-protected environment (e.g., using amber vials or covering vessels with aluminum foil).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous working solution | The aqueous solubility of AA-D may be limited, especially at higher concentrations or in certain buffer systems. | Prepare a more dilute working solution. Alternatively, consider using a co-solvent such as a small percentage of acetonitrile or DMSO in your aqueous buffer, ensuring it does not interfere with your experiment. |
| Inconsistent experimental results | Degradation of AA-D in the aqueous solution due to improper storage or handling. | Prepare fresh working solutions for each experiment. Ensure that stock solutions are stored correctly at low temperatures and protected from light. Use a stability-indicating analytical method to verify the concentration of your AA-D solution before use. |
| Loss of compound during sample preparation | Adsorption of AA-D to container surfaces, especially at low concentrations. | Use silanized glassware or low-adsorption polypropylene tubes. |
| Unexpected peaks in chromatogram | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure that your analytical method is capable of separating these from the parent AA-D peak. |
Experimental Protocols
Protocol for Preparation of a Standard Aqueous Solution of this compound
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of AA-D powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
-
-
Prepare a Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to thaw to room temperature.
-
Using a calibrated micropipette, dilute the stock solution with your desired aqueous buffer (e.g., phosphate-buffered saline) or a mixture of acetonitrile and water to the final concentration.
-
Prepare the working solution fresh before each experiment.
-
Protocol for a Basic Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method for AA-D. Optimization will be required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of AA-D (to be determined, but likely around 254 nm and 390 nm for aristolochic acids).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a solution of AA-D in the desired aqueous medium.
-
Inject the solution onto the HPLC system at time zero to determine the initial peak area.
-
Store the solution under the desired stability testing conditions (e.g., specific pH, temperature, light exposure).
-
At specified time points, inject the solution again and measure the peak area of AA-D.
-
Calculate the percentage of AA-D remaining at each time point relative to the initial time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Troubleshooting inconsistent results in Aristolochic acid-D genotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in genotoxicity assays with Aristolochic acid-D (AA-D).
Frequently Asked Questions (FAQs)
Q1: What is Aristolochic acid (AA) and why is its genotoxicity a concern?
A1: Aristolochic acid (AA) is a group of compounds found in Aristolochiaceae family plants, which have been used in some traditional herbal remedies.[1][2] AA is a known potent nephrotoxin and human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[3][4] Its genotoxicity is a major concern as it can lead to DNA damage, gene mutations, and the development of cancers, particularly urothelial cancers of the upper urinary tract.[5][6]
Q2: What is the primary mechanism of Aristolochic acid's genotoxicity?
A2: The genotoxicity of AA is primarily mediated by its metabolic activation.[4] In vivo, AA is reduced to form reactive aristolactam-nitrenium ions.[4][7] These reactive intermediates can then bind covalently to DNA, forming DNA adducts.[7][8] The most prominent and persistent adducts, such as 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), can lead to A:T to T:A transversion mutations during DNA replication.[6][9] This specific mutation pattern is considered a signature of AA exposure and has been found in the TP53 tumor suppressor gene in tumors from patients with AA-associated cancers.[6][9]
Q3: Which genotoxicity assays are commonly used for Aristolochic acid?
A3: A variety of in vitro and in vivo assays are used to evaluate the genotoxicity of AA. These include:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of AA and its requirement for metabolic activation.[3][10]
-
Micronucleus Assay: To detect chromosomal damage (clastogenicity) in cells.[1][4][10]
-
Comet Assay (Single Cell Gel Electrophoresis): To measure DNA strand breaks in individual cells.[4][11][12]
-
32P-Postlabeling: A sensitive method to detect and quantify AA-DNA adducts.[5][13][14]
-
Transgenic Rodent Mutation Assays (e.g., Big Blue® Rat): To measure gene mutations in specific tissues of an animal model.[4][13]
Q4: Why are results in AA genotoxicity assays sometimes inconsistent?
A4: Inconsistent results can arise from several factors, including:
-
Metabolic Activation: The genotoxicity of AA is highly dependent on its metabolic activation.[15][16] Variability in the source, concentration, and activity of the metabolic activation system (e.g., S9 fraction) can lead to different levels of reactive metabolites and thus, inconsistent results.[8][15]
-
Assay System and Cell Type: Different cell lines and animal strains can have varying metabolic capacities and DNA repair efficiencies, leading to different sensitivities to AA.[17] For example, the micronucleus response to AA in rodents can be weak and influenced by the treatment regimen.[4][18]
-
AA Mixture Composition: Aristolochic acid is often a mixture of components, primarily AA I and AA II.[1] The ratio of these components can vary and they may have different genotoxic potencies and metabolic requirements.[1][8]
-
Experimental Conditions: Factors such as treatment duration, dose selection, cell density, and the specific protocol followed can all impact the outcome of the assay.[3][10][19]
Troubleshooting Guides
Issue 1: High Background or DNA Damage in Negative/Vehicle Controls
| Potential Cause | Recommended Solution |
| Contaminated reagents or media | Use fresh, high-purity reagents and sterile, filtered media. Test batches of serum for endogenous nucleases. |
| Sub-optimal cell health | Ensure cells are in the logarithmic growth phase and have high viability (>90%) before treatment. Avoid over-confluency. |
| Harsh cell handling | Handle cells gently during harvesting and processing to prevent mechanical DNA damage. Use wide-bore pipette tips. |
| Photodamage during microscopy (Comet Assay) | Minimize exposure of slides to light, especially after adding fluorescent dyes. Use neutral density filters if necessary.[19] |
| Inappropriate solvent | Ensure the solvent (e.g., DMSO) concentration is low (typically <1%) and non-toxic to the cells. Run a solvent-only control to verify.[20] |
Issue 2: Inconsistent or No Response with Aristolochic Acid Treatment
| Potential Cause | Recommended Solution |
| Inefficient Metabolic Activation (in vitro) | Verify the activity of the S9 fraction with a known pro-mutagen (positive control requiring activation). Optimize S9 concentration and ensure cofactors (e.g., NADP, G6P) are fresh. AA-I can be activated aerobically and anaerobically, while AA-II activation is more efficient under anaerobic conditions.[8] |
| Inappropriate Dose Range | Perform a preliminary cytotoxicity assay (e.g., MTT, resazurin) to determine a suitable dose range.[3][6][21] High concentrations may cause excessive cytotoxicity, masking a genotoxic effect, while low concentrations may not induce a detectable response. |
| Incorrect Treatment Duration | The time required for AA to be metabolized and induce DNA damage can vary. For DNA adduct formation, damage can be detected after a few hours, but for mutations or micronuclei, a longer expression time is needed post-treatment.[3][18] |
| Low Sensitivity of the Assay System | Some cell lines may have low expression of the necessary metabolic enzymes (e.g., NQO1, CYP1A1/2).[6][15][16] Consider using a cell line known to be responsive or a system with exogenous metabolic activation. |
| Rapid DNA Repair | AA-induced DNA adducts can be subject to DNA repair.[1][9] Assay timing is critical. DNA strand breaks (Comet assay) are often repaired quickly, while mutations are more permanent endpoints. |
Issue 3: High Variability Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells/flasks. Inconsistent cell numbers can affect the effective concentration of the test compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or media. |
| Assay Protocol Deviations | Strictly adhere to the standardized protocol for all steps, including incubation times, temperatures, and reagent volumes.[19] For the Comet assay, lysis duration and temperature can impact results.[22] |
| Subjectivity in Scoring | Use automated scoring software for assays like the Comet and micronucleus tests to eliminate user bias. Ensure all slides are coded and scored blindly. |
| Variability in S9 Mix Preparation | Prepare the S9 metabolic activation mix fresh for each experiment and keep it on ice to maintain enzyme activity. |
Quantitative Data Summary
The following tables summarize quantitative data from published studies on Aristolochic acid genotoxicity. These values can serve as a benchmark for expected results.
Table 1: AA-Induced DNA Adducts in Big Blue® Rats (3-Month Gavage Study) [5][13][14]
| Treatment Group (mg/kg AA) | Spleen (Adducts/10⁸ nucleotides) | Liver (Adducts/10⁸ nucleotides) | Kidney (Adducts/10⁸ nucleotides) |
| 0 (Control) | 0 | 0 | 0 |
| 0.1 | 4.6 | 25 | 95 |
| 1.0 | 29.4 | 199 | 705 |
| 10.0 | 217.6 | 1967 | 4598 |
Table 2: AA-Induced Mutant Frequencies (MF) in Big Blue® Rats (3-Month Gavage Study) [5][13]
| Treatment Group (mg/kg AA) | Spleen (cII MF x 10⁻⁶) | Liver (cII MF x 10⁻⁶) | Kidney (cII MF x 10⁻⁶) |
| 0 (Control) | 32.7 | 37 | 78 |
| 0.1 | Not Reported | Not Reported | Not Reported |
| 1.0 | Not Reported | Not Reported | Not Reported |
| 10.0 | 286.2 | 666 | 1319 |
Experimental Protocols
Comet Assay (Alkaline Version) for AA-Induced DNA Strand Breaks
This protocol is a generalized guide based on standard procedures.[2][12][23]
-
Cell Preparation: Treat cells with various concentrations of AA (and S9 mix, if required) alongside negative and positive controls. Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of 1-2 x 10⁵ cells/mL in ice-cold PBS.
-
Slide Preparation: Mix cell suspension 1:10 (v/v) with molten low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated slide (1% normal melting point agarose). Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[22]
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides 3 times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain with a fluorescent DNA dye (e.g., SYBR Green, propidium iodide).
-
Scoring: Analyze at least 50-100 randomly selected cells per slide using a fluorescence microscope equipped with an appropriate filter and image analysis software. Quantify parameters like % Tail DNA or Olive Tail Moment.[11]
In Vitro Micronucleus Assay
This protocol is a generalized guide.
-
Cell Treatment: Seed cells at an appropriate density. After 24 hours, treat with AA (with or without S9 mix), negative controls, and a positive clastogen (e.g., Mitomycin-C).
-
Cytochalasin B Addition: Add Cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells. The optimal concentration and timing should be predetermined for the cell line used.
-
Harvesting: After one full cell cycle (~24 hours) post-treatment initiation, harvest the cells.
-
Slide Preparation: Use a hypotonic treatment (e.g., 0.075 M KCl) followed by fixation (e.g., methanol:acetic acid 3:1). Drop the cell suspension onto clean glass slides and air dry.
-
Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
Scoring: Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized guide based on standard procedures.[3][10][16]
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), as AA has shown activity in these.[10]
-
Metabolic Activation: Prepare a master mix containing the S9 fraction from induced rat liver, co-factors (NADP, G6P), and buffer.
-
Plate Incorporation Method: To molten top agar, add the bacterial culture, the test compound (AA at various concentrations), and either the S9 mix or a buffer control.
-
Incubation: Pour the mixture onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is typically defined as a dose-dependent increase in revertants that is at least double the background (spontaneous revertant) count.
Visualizations
Caption: Metabolic activation pathway of Aristolochic Acid leading to DNA adduct formation and mutation.
Caption: A generalized experimental workflow for in vitro genotoxicity assays.
Caption: A decision tree for troubleshooting common issues in genotoxicity assays.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Carcinogenic Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA adduct formation of aristolochic acid I and II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exceptionally long-term persistence of DNA adducts formed by carcinogenic aristolochic acid I in renal tissue from patients with aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Genotoxicity Assessment of Aristolochia manshuriensis Kom - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of the Cytotoxicity, Mutagenicity, and Genotoxicity of Two Traditional Chinese Herbs: Aristolochia baetica and Magnolia officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genetic loci that affect aristolochic acid-induced nephrotoxicity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating the weak in vivo micronucleus response of a genotoxic carcinogen, aristolochic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. mdpi.com [mdpi.com]
- 23. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aristolochic Acid-D Dosage for Long-Term Carcinogenicity Studies in Rats
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in determining the optimal dosage of AA-D for a long-term carcinogenicity study in rats?
A1: The primary challenge is the lack of specific long-term carcinogenicity data for aristolochic acid D. Most studies have focused on aristolochic acid I (AAI) and II (AAII) or mixtures. Therefore, initial dose-ranging studies are critical to establish a maximum tolerated dose (MTD) and to select appropriate lower dose levels that are likely to induce tumors without causing excessive early mortality due to nephrotoxicity.
Q2: What are the known target organs for aristolochic acid-induced carcinogenicity in rats?
A2: Based on studies with AAI and AA mixtures, the primary target organs for carcinogenicity in rats are the forestomach, kidney, renal pelvis, and urinary bladder.[1][2][3] Tumors have also been reported in other tissues, including the ear duct, thymus, small intestine, and pancreas.[4][5]
Q3: What is the general mechanism of carcinogenicity for aristolochic acids?
A3: Aristolochic acids are genotoxic carcinogens.[2][3] They are metabolically activated to form reactive nitrenium ions that bind to DNA, forming DNA adducts.[4][6] These adducts can lead to mutations in critical genes, such as the Ras oncogene, initiating the process of carcinogenesis.[6][7] The predominant mutation observed is an A:T to T:A transversion.[5]
Q4: Are there established rat strains for these types of studies?
A4: Yes, Wistar and Sprague-Dawley rats have been commonly used in carcinogenicity studies of aristolochic acids.[5][8] The choice of strain should be based on historical control data and the specific research question.
Q5: What are the expected toxicities of aristolochic acids that might interfere with a long-term study?
A5: The primary dose-limiting toxicity is nephrotoxicity, which can lead to renal failure and premature death.[9][10] Other potential toxicities include atrophy of lymphatic organs and ulceration of the forestomach.[10] Careful monitoring of renal function is essential throughout the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality rate in high-dose group during the initial phase. | The selected high dose exceeds the Maximum Tolerated Dose (MTD) due to acute nephrotoxicity. | Conduct a preliminary dose-ranging study with shorter exposure durations to determine the MTD. Monitor renal function parameters (e.g., BUN, creatinine) closely. Consider reducing the high dose. |
| No tumor development observed even at the highest dose after a prolonged period. | The selected doses are too low to induce a carcinogenic response within the study timeframe. The rat strain used may be less susceptible. | Review historical data for AAI and AAII to ensure dose selection is within a potentially carcinogenic range. Confirm the purity and stability of the AA-D test article. Consider extending the study duration if animal health permits. |
| Significant variability in tumor incidence within the same dose group. | Inconsistent administration of the test article. Genetic drift within the rat colony. Uncontrolled environmental factors. | Ensure accurate and consistent dosing techniques (e.g., gavage). Use a reputable supplier for the animals and randomize them appropriately. Maintain strict control over environmental conditions (diet, temperature, light cycle). |
| Unexpected tumor types observed in non-target organs. | Pleiotropic effects of aristolochic acids. Spontaneous tumors common in the chosen rat strain. | Conduct a thorough histopathological examination of all major organs. Compare findings with historical control data for the specific rat strain to differentiate between compound-related and spontaneous tumors. |
Data Presentation: Carcinogenicity of Aristolochic Acid in Rats (Based on AAI and AA Mixtures)
The following tables summarize quantitative data from long-term studies on AAI and AA mixtures, which can be used as a reference for designing studies with AA-D.
Table 1: Tumor Incidence in Rats Following Oral Administration of Aristolochic Acid for 3 Months
| Dose (mg/kg bw/day) | Tumor Incidence (%) | Target Organs | Reference |
| 0.1 | 25 | Forestomach, Kidney, Renal Pelvis, Urinary Bladder | [11] |
| 1.0 | 85 | Forestomach, Kidney, Renal Pelvis, Urinary Bladder | [11] |
| 10.0 | 100 | Forestomach, Kidney, Renal Pelvis, Urinary Bladder | [11] |
Table 2: Long-Term Administration of AAI and Tumor Development in Rats
| Dose (mg/kg bw/day) | Duration | Outcome | Reference |
| 0.1, 1, 10 | 5 days/week for 52 weeks | Time- and dose-dependent death due to cancers in the forestomach, intestine, and/or kidney. | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for aristolochic acid carcinogenicity studies. These can be adapted for AA-D studies.
1. Long-Term Carcinogenicity Bioassay in Rats
-
Test System: Male and female Wistar or Sprague-Dawley rats, 6-8 weeks old at the start of the study.
-
Test Article: Aristolochic Acid D (AA-D) of known purity and stability, dissolved or suspended in an appropriate vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
Dose Groups: A minimum of three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should be based on the MTD determined in a preliminary dose-ranging study.
-
Administration: Oral gavage is a common route of administration, typically 5 days a week.[11]
-
Duration: The study duration is typically up to 2 years.
-
Endpoints:
-
Clinical Observations: Daily monitoring for clinical signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples collected at interim points and at termination for analysis of key parameters, including renal function tests (BUN, creatinine).
-
Urinalysis: Conducted periodically to monitor for signs of nephrotoxicity.
-
Gross Pathology: Complete necropsy of all animals.
-
Histopathology: Microscopic examination of all major organs and tissues from all animals in the control and high-dose groups. Tissues from low- and mid-dose groups with gross lesions and all target organs should also be examined.
-
-
Data Analysis: Statistical analysis of tumor incidence and latency.
2. DNA Adduct Analysis
-
Method: ³²P-postlabelling assay is a sensitive method for detecting AA-DNA adducts.
-
Procedure:
-
Isolate DNA from target tissues (e.g., kidney, forestomach) of rats treated with AA-D.
-
Digest DNA to deoxynucleoside 3'-monophosphates.
-
Enrich the adducted nucleotides.
-
Label the adducted nucleotides with ³²P-ATP.
-
Separate the ³²P-labeled adducts by thin-layer chromatography (TLC).
-
Quantify the adducts using a phosphorimager.
-
-
Reference: This method has been used to demonstrate a dose-dependent increase in DNA adducts in the kidney and liver of rats treated with AA.[2][13]
Mandatory Visualizations
Signaling Pathway of Aristolochic Acid Carcinogenesis
Caption: Metabolic activation and genotoxic mechanism of aristolochic acid-induced carcinogenesis.
Experimental Workflow for a Long-Term Carcinogenicity Study
Caption: A typical workflow for a long-term carcinogenicity study in rats.
References
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochic acid-induced genotoxicity and toxicogenomic changes in rodents (Journal Article) | OSTI.GOV [osti.gov]
- 4. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Short-term toxicity of aristolochic acid, aristolochic acid-I and aristolochic acid-II in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nephrotoxicity of Aristolochia rotunda L. in rats: Mitochondrion as a target for renal toxicity of Aristolochic acids-containing plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute toxicity of aristolochic acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aristolochic acid I promoted clonal expansion but did not induce hepatocellular carcinoma in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Strategies to increase the yield of Aristolochic acid-D extraction from plant material
Welcome to the technical support center for optimizing the extraction of Aristolochic Acid-D (AA-D) from plant material. This guide provides detailed answers, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals.
Note: Most quantitative research has focused on Aristolochic Acid-I (AA-I), the most abundant analogue. The extraction principles and comparative efficiencies of the methods described are directly applicable to AA-D.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of solvent for extracting this compound?
A1: Aristolochic acids are polar compounds. Therefore, polar solvents are most effective. Methanol is widely cited as an excellent choice.[1][2] Aqueous methanol or methanol acidified with a small amount of formic or acetic acid can also improve extraction efficiency.[1][2] For instance, HPLC analysis of aristolochic acids often uses a mobile phase containing 1% acetic acid in a methanol/water mixture, indicating the compound's stability and solubility in such systems.[2]
Q2: Which extraction technique generally provides the highest yield in the shortest time?
A2: Modern techniques like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) have shown significant advantages over traditional methods. Studies have demonstrated that MAE can provide higher extraction yields (1.10 mg/g for AA-I) compared to Ultrasound-Assisted Extraction (UAE) (0.82 mg/g) and Soxhlet extraction (0.95 mg/g), while also requiring less solvent and shorter extraction times.[3][4] SFE is also noted for its high efficiency and environmentally friendly approach.[5][6]
Q3: How does the particle size of the plant material affect extraction yield?
A3: Particle size is a critical factor. A smaller, more uniform particle size increases the surface area available for contact with the solvent, which significantly enhances the extraction rate and overall yield.[7] It is recommended to grind the dried plant material into a fine powder (e.g., 100-120 mesh) before extraction.[8]
Q4: Are aristolochic acids stable during the extraction process?
A4: Aristolochic acids can be sensitive to certain conditions. Their stability is known to be affected by pH and temperature.[9][10] High temperatures used in some methods, like Soxhlet extraction, can potentially lead to the degradation of heat-sensitive compounds, although specific data on AA-D degradation temperature is limited.[7] It is crucial to optimize temperature and avoid harsh pH conditions to maximize the recovery of the intact molecule.
Troubleshooting Guide: Low Extraction Yield
Consistently low yields of AA-D can be frustrating. This guide helps you diagnose and solve common issues in a stepwise manner.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of microwave-assisted extraction for aristolochic acid from Aristolochiae Fructus by chromatographic analysis coupled with nephrotoxicity studies [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rev-sen.ec [rev-sen.ec]
- 6. rev-sen.ec [rev-sen.ec]
- 7. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the synthesis of Aristolochic acid-D standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aristolochic acid-D (AAD), also known as Aristolochic Acid IVa.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of this compound. The general synthetic approach is based on the versatile Suzuki-Miyaura coupling reaction to construct the core phenanthrene structure, followed by functional group manipulations.[1][2]
Problem 1: Low Yield in Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a critical step in forming the phenanthrene backbone of this compound.[1][2] Low yields at this stage can significantly impact the overall synthesis efficiency.
Possible Causes and Solutions
| Cause | Recommended Solution | Expected Outcome |
| Inactive Catalyst | Use fresh tetrakis(triphenylphosphine)palladium(0) or regenerate the catalyst. Ensure anaerobic conditions to prevent catalyst oxidation. | Improved coupling efficiency and higher yield of the phenanthrene intermediate. |
| Poor Quality Reagents | Use freshly prepared or purified boronic acid and aryl halide. Ensure the base (e.g., cesium carbonate) is anhydrous. | Increased reaction rate and reduced side product formation. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. A typical temperature for this coupling is 95 °C in aqueous dioxane.[1] | Enhanced reaction kinetics without promoting decomposition. |
| Inefficient Mixing | Ensure vigorous stirring to maintain a homogenous reaction mixture, especially with heterogeneous bases. | Consistent reaction progress and prevention of localized overheating. |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Problem 2: Incomplete Oxidation of Benzyl Alcohol to Carboxylic Acid
The final step in the synthesis often involves the oxidation of a benzyl alcohol to the corresponding carboxylic acid.[1][2] Incomplete oxidation can lead to a mixture of products that are difficult to separate.
Possible Causes and Solutions
| Cause | Recommended Solution | Expected Outcome |
| Insufficient Oxidizing Agent | Increase the equivalents of the oxidizing agent (e.g., sodium chlorite). A two-step oxidation using MnO2 or CrO3 followed by NaClO2 can be effective.[1] | Full conversion of the benzyl alcohol to the carboxylic acid. |
| Inappropriate Solvent System | Use a solvent system that ensures the solubility of both the substrate and the oxidizing agent. Aqueous DMSO is a common choice.[1] | Homogeneous reaction conditions and improved reaction rates. |
| Reaction pH Not Optimal | Buffer the reaction mixture to maintain the optimal pH for the oxidation. Sodium dihydrogen phosphate is a suitable buffer.[1] | Prevention of side reactions and decomposition of the product. |
| Steric Hindrance | Prolong the reaction time or increase the temperature cautiously to overcome steric hindrance around the alcohol group. | Increased conversion to the desired carboxylic acid. |
Troubleshooting Workflow: Oxidation of Benzyl Alcohol
Problem 3: Difficulty in Purifying the Final Product
This compound can be challenging to purify due to the presence of structurally similar impurities.
Possible Causes and Solutions
| Cause | Recommended Solution | Expected Outcome |
| Presence of Unreacted Starting Material | Optimize the reaction conditions of the final step to ensure complete conversion. | Simplified purification process with fewer components. |
| Formation of Byproducts | Re-evaluate the reaction conditions to minimize side reactions. A change in temperature, solvent, or catalyst may be necessary. | A cleaner crude product mixture. |
| Co-elution with Impurities during Chromatography | Employ alternative purification techniques such as preparative HPLC or pH-zone-refining counter-current chromatography (PZRCCC).[3][4] | Isolation of this compound with high purity (>98%).[4] |
| Product Decomposition on Silica Gel | Use a different stationary phase for chromatography (e.g., alumina) or minimize the time the product is in contact with silica gel. | Reduced loss of the final product during purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of each step. However, a versatile approach based on Suzuki-Miyaura coupling has reported yields for related aristolochic acids in the range of 56-77% for the coupling step.[1] The subsequent oxidation and purification steps will further influence the final yield.
Q2: What are the key spectroscopic features to confirm the identity of this compound?
A2: The structure of this compound should be confirmed by NMR and mass spectrometry.[5][6] Key 1H NMR signals would include characteristic aromatic protons, a methoxy group singlet, and a methylenedioxy group singlet. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula.[5]
Q3: Are there any specific safety precautions to take when handling this compound?
A3: Yes, Aristolochic acids are known to be nephrotoxic and carcinogenic.[7] All handling of this compound and its intermediates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q4: Can the methyl ester of this compound be hydrolyzed to the final product?
A4: Attempts to hydrolyze the methyl esters of aristolochic acids often result in very poor yields due to steric hindrance between the nitro and carboxyl functional groups.[1] Therefore, it is generally preferable to introduce the carboxylic acid group in the final synthetic step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of related aristolochic acids.[1]
-
To a solution of the aryl halide (1 equivalent) and the appropriate benzaldehyde 2-boronate (1.1 equivalents) in a mixture of aqueous dioxane, add cesium carbonate (3 equivalents).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the mixture at 95 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Two-Step Oxidation of Benzyl Alcohol
This protocol is a general method for the oxidation of a benzyl alcohol to a carboxylic acid in complex molecules.[1]
-
Step 1: Oxidation to Aldehyde: To a solution of the benzyl alcohol intermediate in acetone, add activated manganese dioxide (MnO2) in excess. Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Step 2: Oxidation to Carboxylic Acid: Dissolve the crude aldehyde in aqueous DMSO. Add a solution of sodium chlorite (excess) and sodium dihydrogen phosphate (buffer) in water. Stir the reaction at room temperature until the aldehyde is completely oxidized. Quench the reaction by adding a reducing agent (e.g., sodium sulfite). Acidify the mixture and extract the product with an appropriate organic solvent. Purify the final product by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for key synthetic steps.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | Aryl halide, Boronic ester, Pd(PPh3)4, Cs2CO3 | aq. Dioxane | 95 | 12-24 | 56-77[1] | >95 (after chromatography) |
| Oxidation to Aldehyde | Benzyl alcohol, MnO2 | Acetone | 25 | 4-8 | ~80-90 | Crude |
| Oxidation to Carboxylic Acid | Aldehyde, NaClO2, NaH2PO4 | aq. DMSO | 25 | 2-4 | ~70-85 | >98 (after purification) |
Note: Yields and reaction times are approximate and may vary depending on the specific substrate and reaction scale.
References
- 1. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of the aristolochic acids, their major metabolites, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of six aristolochic acids with similar structures from Aristolochia manshuriensis Kom stems by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. Aristolochic acid - Wikipedia [en.wikipedia.org]
Minimizing degradation of Aristolochic acid-D during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Aristolochic acid-D (AA-D) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?
A1: The primary factors contributing to the degradation of this compound are exposure to light, inappropriate temperatures, extreme pH conditions, and the presence of strong oxidizing or reducing agents. Aristolochic acids, in general, are sensitive compounds, and maintaining their stability is crucial for accurate quantification. A study indicated that aristolochic acid solutions are stable for up to 30 days when refrigerated and protected from light[1].
Q2: How should I properly store my this compound standards and prepared samples?
A2: Proper storage is critical to prevent degradation. Based on recommendations for aristolochic acids, the following conditions are advised:
-
Solid Form (Powder): Store at -20°C for long-term stability, for up to three years[2].
-
In Solvent: Store solutions at -80°C for up to one year[2].
-
During Analysis: If samples are in an autosampler for an extended period, maintain the temperature at 4°C to minimize degradation.
Q3: What precautions should I take regarding light exposure?
A3: this compound is photosensitive. To minimize light-induced degradation:
-
Use amber glass vials or light-blocking centrifuge tubes for sample collection, storage, and preparation.
-
Work in a dimly lit area or under yellow light whenever possible.
-
Wrap sample racks and vials in aluminum foil if they will be exposed to light for extended periods, such as in an autosampler.
Q4: What is the optimal pH range for working with this compound?
A4: Aristolochic acids are weakly acidic, with pKa values for related compounds like AA-I and AA-II around 3.2-3.3[3]. To maintain stability and ensure consistent analytical results, it is recommended to work with solutions in a slightly acidic to neutral pH range. Many HPLC methods successfully use mobile phases containing weak acids like formic acid or acetic acid, which suggests that a mildly acidic environment is suitable for analysis[4][5]. It is best to avoid strongly alkaline or acidic conditions during sample preparation, as these can promote hydrolysis or other degradation pathways.
Q5: Are there any solvents or reagents that should be avoided during sample preparation?
A5: Yes. Avoid strong oxidizing and reducing agents, as they can chemically modify the nitro group of the aristolochic acid molecule, a key feature for its bioactivity and a potential site of degradation[6][7]. For extraction, methanol, or mixtures of chloroform and methanol, are commonly and safely used[4][8]. When performing derivatization for analysis, be aware that some methods intentionally reduce aristolochic acids to aristolactams to enhance fluorescence detection; this is a controlled chemical alteration, not degradation[9][10].
Q6: How can I check for the degradation of this compound in my samples?
A6: You can assess degradation by:
-
Monitoring Peak Area: A consistent decrease in the peak area of AA-D in your quality control (QC) samples over a sequence of analyses can indicate degradation.
-
Appearance of New Peaks: The emergence of unexpected peaks in the chromatogram, particularly those with retention times close to the parent compound, may signify degradation products.
-
Using a Stability-Indicating Method: A well-developed chromatographic method should be able to separate AA-D from its potential degradation products. You can test this by intentionally degrading a small amount of your standard (e.g., by exposing it to strong light or heat) and analyzing the resulting mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreasing AA-D peak area in autosampler over time | Sample degradation due to temperature or light exposure. | Set the autosampler temperature to 4°C. Use amber vials or wrap the sample tray in foil. Prepare fresh samples if degradation is significant. |
| Low recovery of AA-D from the sample matrix | Incomplete extraction. Degradation during extraction. | Optimize your extraction solvent and method (e.g., increase extraction time, use sonication). Keep the sample cool during extraction steps like sonication to prevent thermal degradation. |
| Appearance of unknown peaks in the chromatogram | Sample degradation or matrix interference. | Analyze a freshly prepared standard to confirm the retention time of AA-D. Review your sample preparation and storage procedures to identify potential causes of degradation. Employ a more selective clean-up step, such as Solid-Phase Extraction (SPE), to remove interferences. |
| Inconsistent results between replicate samples | Non-homogenous sample. Inconsistent sample preparation procedure. Degradation occurring variably between samples. | Ensure the sample is thoroughly homogenized before taking an aliquot. Standardize all steps of the sample preparation workflow. Protect all samples from light and heat consistently. |
Summary of Factors Influencing this compound Stability
| Factor | Recommendation for Minimizing Degradation |
| Temperature | Store solid AA-D at -20°C and solutions at -80°C. Keep samples at 4°C during analysis. Avoid high temperatures during extraction and solvent evaporation steps. |
| Light | Use amber glassware and light-blocking tubes. Minimize exposure to ambient and UV light throughout the sample preparation and analysis process. |
| pH | Maintain a slightly acidic to neutral pH. Avoid exposure to strong acids and bases. |
| Oxidation/Reduction | Avoid contact with strong oxidizing or reducing agents. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
-
Homogenization: Weigh approximately 1.0 g of powdered, dried plant material into a 50 mL light-protected centrifuge tube.
-
Extraction: Add 20 mL of methanol. Vortex for 1 minute to ensure the material is fully wetted.
-
Sonication: Place the tube in a sonicator bath for 30 minutes. Monitor the bath temperature to ensure it does not significantly increase.
-
Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes at 4°C.
-
Collection: Carefully decant the supernatant into a clean, amber glass vial.
-
Re-extraction (Optional but Recommended): Repeat steps 2-5 with a fresh 20 mL of methanol and combine the supernatants to maximize recovery.
-
Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is for cleaning up complex matrices like biological fluids or plant extracts.
-
Column Conditioning: Condition a Waters Oasis MAX SPE cartridge (60 mg, 3 cc) by passing 3 mL of methanol followed by 3 mL of water through the column[5].
-
Equilibration: Equilibrate the column with 3 mL of 30% methanol in water[5].
-
Sample Loading: Load the sample extract (previously diluted to be compatible with the equilibration solvent if necessary) onto the column.
-
Washing: Wash the column with 3 mL of 5% aqueous ammonia, followed by 3 mL of 60% methanol to remove interferences[5].
-
Elution: Elute the this compound from the column with 4 mL of methanol containing 8% formic acid into an amber collection tube[5].
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C. Reconstitute the residue in 1 mL of the mobile phase for analysis.
Visual Guides
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Aristolochic acid D | TargetMol [targetmol.com]
- 3. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Carcinogenic Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rev-sen.ec [rev-sen.ec]
- 9. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review [mdpi.com]
- 10. A sensitivity enhanced high-performance liquid chromatography fluorescence method for the detection of nephrotoxic and carcinogenic aristolochic acid in herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Aristolochic acid-D in the laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the safe handling and disposal of Aristolochic acid-D in a laboratory setting. This compound is a potent nephrotoxin, mutagen, and carcinogen.[1] Strict adherence to these safety protocols is essential to minimize exposure and ensure a safe working environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is classified as highly toxic and is suspected of causing genetic defects and cancer.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] Aristolochic acids are recognized as human carcinogens by the International Agency for Research on Cancer (IARC).
Q2: What immediate actions should be taken in case of accidental exposure?
A2: In case of any exposure, it is crucial to seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive suite of PPE is mandatory to prevent any direct contact with this compound.
-
Respiratory Protection: A full-face particle respirator with N100 (US) or equivalent cartridges is recommended.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical safety goggles or a face shield are necessary.
-
Body Protection: A fully fastened lab coat, disposable jumpsuit, or other protective clothing should be worn to prevent skin exposure.
Q4: How should I store this compound in the laboratory?
A4: this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[3] The container must be tightly sealed.[3] It is recommended to store it in a designated, locked cabinet or area accessible only to authorized personnel.
Troubleshooting Guides
Handling Solid this compound
| Issue | Possible Cause | Solution |
| Static electricity causing the powder to disperse during weighing. | Dry laboratory environment. | Use an anti-static gun or ionizer. Handle the powder in a chemical fume hood. |
| Difficulty in accurately weighing small quantities. | Potency of the compound requires minute amounts. | Prepare a stock solution and use volumetric dilutions for experiments. |
| Contamination of the weighing area. | Spillage during transfer. | Always handle solid this compound over a disposable, absorbent bench liner within a chemical fume hood. Clean the area thoroughly after each use. |
Working with Solutions of this compound
| Issue | Possible Cause | Solution |
| Accidental splashing of the solution. | Improper handling techniques. | Use a chemical fume hood for all transfers. Pipette slowly and carefully. |
| Needle stick injury with a contaminated syringe. | Improper recapping of needles. | Do not recap needles. Dispose of them immediately in a designated sharps container. |
| Uncertainty about solvent compatibility for disposal. | Different solvents may have different disposal requirements. | Do not mix different solvent wastes. Collect all this compound waste in a designated, labeled hazardous waste container. |
Experimental Protocols
Decontamination of Non-Porous Surfaces
Note: There is no established, validated chemical inactivation protocol for this compound suitable for routine laboratory use. The following procedure is for cleaning and decontaminating surfaces after handling. All cleaning materials must be disposed of as hazardous waste.
Materials:
-
Detergent solution
-
70% Ethanol
-
Absorbent pads
-
Two pairs of chemical-resistant gloves
-
Lab coat
-
Safety goggles
-
Appropriately labeled hazardous waste bags
Procedure:
-
Don the appropriate PPE.
-
Prepare a detergent solution in a beaker.
-
Wipe the contaminated surface with an absorbent pad soaked in the detergent solution.
-
Wipe the surface with a new absorbent pad soaked in 70% ethanol.
-
Wipe the surface with a dry absorbent pad.
-
Place all used absorbent pads and the outer pair of gloves into a hazardous waste bag.
-
Seal the bag and dispose of it according to your institution's hazardous waste management guidelines.
Data Presentation
Currently, there is a lack of quantitative data from peer-reviewed sources on the efficacy of various chemical decontamination methods for this compound that are suitable for a standard laboratory setting. Research on detoxification methods, such as the use of honey or alkaline salts, has been primarily in the context of traditional medicine preparation and is not validated for laboratory waste disposal.[5][6][7] Microbial degradation has also been explored but is not a practical or immediate solution for laboratory spills or waste.[8] Therefore, chemical inactivation in the lab is not recommended. All waste should be handled by a professional hazardous waste disposal service.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency spill response plan for this compound.
References
- 1. This compound | C17H11NO8 | CID 161218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. research.uga.edu [research.uga.edu]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Microbial degradation of aristolochic acid I by endophytic fungus A.h-Fs-1 of Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Genotoxicity Analysis of Aristolochic Acid D and Aristolochic Acid I Using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of Aristolochic Acid D (AA-D) and Aristolochic Acid I (AA-I) as evaluated by the Ames test. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This document summarizes the available experimental data, details the experimental protocols, and visualizes the key processes involved.
Executive Summary
Aristolochic acids are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus. While Aristolochic Acid I (AA-I) is a well-established potent mutagen and carcinogen, data on the genotoxicity of other analogues like Aristolochic Acid D (AA-D) is less comprehensive. This guide consolidates the existing findings to offer a comparative perspective. Available data from Ames tests indicate that AA-I is a direct-acting mutagen in several Salmonella typhimurium strains. In contrast, the limited available data for AA-D suggests it is inactive in the single strain tested.
Quantitative Data Comparison
The following table summarizes the results of the Ames test for Aristolochic Acid D and Aristolochic Acid I. It is important to note that comprehensive quantitative data for AA-D across multiple standard Ames tester strains is not publicly available. The data presented for AA-D is based on a single study with limited scope.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Concentration | Result | Reference |
| Aristolochic Acid D | TM677 | Not specified | Not specified | Inactive | [1] |
| TA98, TA100, TA102, TA1537 | Not tested (insufficient quantity) | Not applicable | Data not available | [1] | |
| Aristolochic Acid I | TA100 | Without S9 | Not specified | Mutagenic | [2][3] |
| TA1537 | Without S9 | Not specified | Mutagenic | [3] | |
| TA98 | Without S9 | Not specified | Weakly Mutagenic | [4] | |
| TA100NR | Without S9 | Not specified | Inactive | [3][4] | |
| TA98 and TA100 | With and Without S9 | Not specified | Mutagenic | [5] |
Note: "Mutagenic" indicates a positive result, typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate. "Inactive" indicates a negative result. "TA100NR" is a nitroreductase-deficient strain. The lack of activity in this strain suggests that nitroreduction is a key step in the metabolic activation of AA-I.[3][4]
Experimental Protocols
The following is a generalized protocol for the Ames test, based on standard methodologies used in the evaluation of aristolochic acids.
Ames Test (Bacterial Reverse Mutation Assay)
1. Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation (reversion) in the histidine biosynthesis gene, allowing the bacteria to regain the ability to produce histidine (His+) and form colonies on a histidine-deficient agar plate.
2. Materials:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1537, and TM677 are commonly used. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.
-
Test Compounds: Aristolochic Acid D and Aristolochic Acid I.
-
Control Compounds: A known mutagen for each strain (positive control) and a solvent control (negative control).
-
S9 Fraction: A liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is used to simulate mammalian metabolism and identify compounds that become mutagenic after metabolic activation.
-
Media and Reagents: Nutrient broth, top agar (containing a trace amount of histidine to allow for a few cell divisions), minimal glucose agar plates (histidine-deficient), and necessary cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate).
3. Procedure:
-
Bacterial Culture Preparation: Inoculate the Salmonella typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Test Compound Preparation: Prepare a series of dilutions of the test compounds (AA-D and AA-I) in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound dilution (or control), and either the S9 mix or a buffer (for tests without metabolic activation).
-
Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Experimental Workflow of the Ames Test
The following diagram illustrates the general workflow of the Ames test for evaluating the genotoxicity of a test compound.
Ames Test Experimental Workflow
Signaling Pathway for Aristolochic Acid-Induced Genotoxicity
The genotoxicity of aristolochic acids is primarily mediated through their metabolic activation to form DNA adducts, which can lead to mutations if not repaired.
Aristolochic Acid Genotoxicity Pathway
Conclusion
References
- 1. Evaluation of the mutagenic and cytostatic potential of aristolochic acid (3,4-methylenedioxy-8-methoxy-10-nitrophenanthrene-1-carboxylic acid) and several of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of aristolochic acids (I, II) and aristolic acid I in new YG strains in Salmonella typhimurium highly sensitive to certain mutagenic nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of the two main components of commercially available carcinogenic aristolochic acid in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Comparative evaluation of mutagenicity of four aristolochic acids components using the Ames fluctuation test [egh.net.cn]
Comparative Analysis of the Carcinogenic Potency of Aristolochic Acid I and Aristolochic Acid D (II)
A detailed guide for researchers, scientists, and drug development professionals on the relative carcinogenic risk of two prominent aristolochic acid analogs.
Aristolochic acid I (AA-I) and aristolochic acid D (also known as aristolochic acid II or AA-II) are potent, naturally occurring carcinogens found in various plants of the Aristolochia genus.[1][2] Human exposure, primarily through the ingestion of certain herbal remedies, has been linked to the development of urothelial cancers and nephropathy.[3] While both compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), emerging evidence suggests potential differences in their carcinogenic potency and mechanisms of action. This guide provides a comprehensive comparison of AA-I and AA-II, summarizing key experimental findings to aid in risk assessment and future research.
Quantitative Comparison of Genotoxicity and Carcinogenicity
Experimental data directly comparing the carcinogenic potency of AA-I and AA-II in long-term animal studies are limited. However, studies on their genotoxic and mutagenic potential provide critical insights into their relative carcinogenic risk.
| Parameter | Aristolochic Acid I (AA-I) | Aristolochic Acid D (AA-II) | Animal Model/Cell Line | Key Findings | Reference |
| DNA Adduct Formation (Kidney) | Lower | Approx. 2.5-fold higher than AA-I | gpt delta transgenic mice | AA-II forms significantly more DNA adducts in the kidney, a primary target organ. | [2] |
| Mutant Frequency (Kidney) | Lower | Nearly 2-fold higher than AA-I | gpt delta transgenic mice | The higher DNA adduct formation by AA-II correlates with a greater mutagenic potential. | [2] |
| Predominant Mutation Type | A:T to T:A transversion | A:T to T:A transversion | gpt delta transgenic mice | Both compounds induce a characteristic mutational signature. | [2] |
| Genotoxicity (in vitro) | Higher γ-H2AX induction | Lower γ-H2AX induction | Human HepG2 cells | In this in vitro system, AA-I induced a higher level of a DNA damage marker. | [4] |
Experimental Protocols
In Vivo Mutagenicity and DNA Adduct Formation Assay
A key study comparing the in vivo mutagenicity of AA-I and AA-II utilized the gpt delta transgenic mouse model. The following is a summary of the experimental protocol:
-
Animal Model: Male gpt delta transgenic mice.
-
Test Compounds: Aristolochic acid I (AA-I) and aristolochic acid II (AA-II).
-
Dosage and Administration: 5 mg/kg body weight of either AA-I or AA-II was administered via intragastric gavage, five times per week for six weeks.
-
Endpoint Analysis:
-
DNA Adducts: Kidney genomic DNA was isolated two days after the final administration. The levels of dA-AAI, dG-AAI, dA-AAII, and dG-AAII adducts were quantified.
-
Mutant Frequency: The frequency of mutations in the gpt gene in the kidney was determined.
-
-
Statistical Analysis: Differences in DNA adduct levels and mutant frequencies between the AA-I and AA-II treated groups were statistically evaluated.[2]
Signaling Pathways in Aristolochic Acid-Induced Carcinogenesis
The carcinogenic effects of aristolochic acids are mediated through complex signaling pathways initiated by the formation of DNA adducts. These adducts can lead to mutations in critical tumor suppressor genes and oncogenes, such as TP53 and Ras, and activate stress-response pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Workflow for Investigating Carcinogenicity
The following diagram illustrates a typical experimental workflow to assess the carcinogenic potential of chemical compounds like aristolochic acids.
Caption: A generalized workflow for an in vivo carcinogenicity study.
Key Signaling Pathways
The diagram below outlines the key signaling pathways implicated in the carcinogenicity of aristolochic acids. The formation of DNA adducts by both AA-I and AA-II is the initial step that can trigger these downstream events.
Caption: Key signaling pathways in aristolochic acid-induced cancer.
Conclusion
The available evidence, primarily from genotoxicity and mutagenicity studies, suggests that aristolochic acid D (II) may pose a higher carcinogenic risk than aristolochic acid I, particularly in the kidney. This is supported by findings of greater DNA adduct formation and a higher mutant frequency induced by AA-II in a transgenic mouse model.[2] Both compounds, however, are potent carcinogens that induce a characteristic A:T to T:A transversion mutation.[2] The initiation of cancer by both AA-I and AA-II involves the formation of DNA adducts, leading to mutations in key cancer-related genes like TP53 and Ras, and the subsequent activation of pro-carcinogenic signaling pathways such as the MAPK pathway.
Further long-term comparative carcinogenicity studies are warranted to definitively establish the relative carcinogenic potency of AA-I and AA-II across various organs and to provide a more comprehensive basis for risk assessment. Researchers should consider the distinct toxicokinetic and metabolic profiles of each compound in their experimental designs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential comparison of genotoxic effects of aristolochic acid I and II in human cells by the mass spectroscopic quantification of γ-H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Aristolochic Acid-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of Aristolochic Acid-D (AA-D), a member of the nephrotoxic and carcinogenic aristolochic acid family.[1][2][3] The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific needs, particularly in the context of quality control for herbal products and toxicological studies.
Introduction to this compound Analysis
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids naturally occurring in plants of the Aristolochia and Asarum genera.[4][5] These compounds are known to be potent nephrotoxins and carcinogens, leading to aristolochic acid nephropathy (AAN) and an increased risk of urothelial cancer.[1][2][3] Consequently, the detection and quantification of AAs, including AA-D, in herbal medicines and botanical products are of paramount importance for public health and safety. Regulatory bodies in numerous countries have banned or restricted the use of products containing aristolochic acids.[6][7]
Both HPLC with Ultraviolet (UV) or Diode Array Detection (DAD) and LC-MS/MS are widely employed for the analysis of AAs. While HPLC-UV/DAD is a robust and commonly available technique, LC-MS/MS offers superior sensitivity and selectivity, which is crucial for detecting trace levels of these toxins. This guide presents a detailed comparison of the performance characteristics of both methods.
Methodology
Sample Preparation
A generalized sample preparation workflow for the extraction of this compound from a plant matrix is outlined below. The specific solvents and steps may be optimized based on the sample matrix.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative example for the quantitative analysis of this compound using HPLC with UV/DAD detection.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or 1% acetic acid) and an organic phase (e.g., acetonitrile or methanol).[8][10] A common mobile phase composition is a mixture of 1% acetic acid and methanol (40:60).[8]
-
Injection Volume: 20 µL.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol exemplifies a highly sensitive and selective method for the determination of this compound.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 50 mm x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase: A gradient elution is typically used, consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5][12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for AA-D. For example, for Aristolochic Acid I, a common transition is m/z 359 -> 298.[13]
Performance Comparison
The following table summarizes the key performance characteristics of HPLC-UV/DAD and LC-MS/MS for the analysis of aristolochic acids, providing a basis for cross-validation.
| Performance Metric | HPLC-UV/DAD | LC-MS/MS |
| Linearity (r²) | ≥ 0.999[10] | ≥ 0.991 - 0.9998[4][12] |
| Limit of Detection (LOD) | ~0.10 µ g/injection [10][14] | 0.01 ng/mL - 3.0 ng/g[5][15] |
| Limit of Quantification (LOQ) | Not consistently reported, but higher than LC-MS/MS | 2-5 ng/mL[12] |
| Accuracy (Recovery) | 97.8%[10] | 80.2% - 112.16%[5][12] |
| Precision (RSD) | Generally < 15% | < 8.12% - 10.5%[5][12] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds.[13][16] | High; MRM provides excellent selectivity by monitoring specific mass transitions.[13] |
| Sensitivity | Lower | Significantly higher, capable of detecting trace amounts.[4][13] |
Experimental Workflows
The logical flow for analyzing a sample for this compound using either HPLC or LC-MS/MS is depicted below.
The specific instrumental analysis differs significantly between the two techniques, as illustrated in the following diagram.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for the analysis of this compound reveals distinct advantages for each technique.
-
HPLC-UV/DAD is a reliable and cost-effective method suitable for screening and quantifying higher concentrations of AA-D. Its simplicity and the widespread availability of the instrumentation make it a practical choice for routine quality control where high sensitivity is not the primary requirement.
-
LC-MS/MS is the superior method for trace-level detection and confirmation of AA-D.[4][13] Its exceptional sensitivity and selectivity are indispensable for regulatory compliance, toxicological risk assessment, and the analysis of complex matrices where interferences can obscure results from less specific detectors. The ability to perform MRM analysis provides a high degree of confidence in the identification and quantification of aristolochic acids.[12][13]
For researchers, scientists, and drug development professionals, the choice between HPLC and LC-MS/MS will depend on the specific application, required detection limits, and the complexity of the sample matrix. For unambiguous identification and quantification at low levels, LC-MS/MS is the recommended technique.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 4. kidneya.com [kidneya.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. zenodo.org [zenodo.org]
- 11. Determination of Aristolochic Acid in Botanicals and Dietary Supplements by Liquid Chromatography with Ultraviolet Detection and by Liquid Chromatography/Mass Spectrometry: Single Laboratory Validation Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Identification and Simultaneous Quantification of Aristolochic Acids by HPLC-DAD and Confirmations by MS in Aristolochia chilensis Using a Limited Biomass - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the nephrotoxic effects of different aristolochic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nephrotoxic effects of different aristolochic acids (AAs), with a primary focus on aristolochic acid I (AAI) and aristolochic acid II (AAII). Aristolochic acids are a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochia genus.[1] While historically used in herbal medicine, they are now recognized as potent nephrotoxins and human carcinogens.[1] This document synthesizes experimental data from in vitro and in vivo studies to elucidate the differential toxicity of these compounds and the underlying molecular mechanisms.
Executive Summary
Experimental evidence consistently demonstrates that aristolochic acid I (AAI) is the more potent nephrotoxin compared to aristolochic acid II (AAII). While both compounds exhibit genotoxicity and carcinogenicity, AAI induces more severe renal tubular damage, leading to acute kidney injury and progressive interstitial fibrosis.[2][3] This difference in nephrotoxicity is attributed to variations in their chemical structure, metabolic activation, and cellular uptake. This guide presents quantitative data from cytotoxicity assays and animal studies, details the experimental protocols used to obtain this data, and illustrates the key signaling pathways involved in aristolochic acid nephropathy (AAN).
Data Presentation: Quantitative Comparison of Aristolochic Acid Nephrotoxicity
The following tables summarize the quantitative data from comparative studies on the nephrotoxic effects of AAI and AAII.
Table 1: In Vitro Cytotoxicity of Aristolochic Acids in Renal Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Aristolochic Acid I | MDCK | MTT | Cytotoxicity | More toxic than AAII | [3] |
| Aristolochic Acid II | MDCK | MTT | Cytotoxicity | Less toxic than AAI | [3] |
| Aristolochic Acid I | HK-2 | CCK8 | Cytotoxicity | IC50 at 48h: ~200 µM | [2] |
| Aristolochic Acid II | HK-2 | CCK8 | Cytotoxicity | Weak cytotoxicity even at 1000 µM | [2] |
| Aristolochic Acid I | LLC-PK1 | Neutral Red | Cytotoxicity | Most toxic among analogues | [4] |
| Aristolochic Acid II | LLC-PK1 | Neutral Red | Cytotoxicity | Less toxic than AAI | [4] |
Table 2: In Vivo Nephrotoxicity of Aristolochic Acids in Animal Models
| Compound | Animal Model | Dosage & Duration | Key Findings | Reference |
| Aristolochic Acid I | Male Wistar Rats | 10 mg/kg/day for 5 days (oral) | DNA adducts in kidney: Lower than AAII | [5][6] |
| Aristolochic Acid II | Male Wistar Rats | 10 mg/kg/day for 5 days (oral) | DNA adducts in kidney: 80 ± 20 adducts/10⁸ nucleotides (higher than AAI) | [5][6] |
| Aristolochic Acid I | BALB/c, C3H/He Mice | 2.5 mg/kg/day for 2 weeks (i.p.) | Strong nephrotoxicity, severe tubular injury, increased serum creatinine and BUN | [7] |
| Aristolochic Acid II | BALB/c, C3H/He Mice | 2.5 mg/kg/day for 2 weeks (i.p.) | Mild nephrotoxicity | [7] |
| Aristolochic Acid I | C57BL/6 Mice | 10 mg/kg/3 days for 4 weeks (i.p.) | Increased serum creatinine and BUN | [8] |
| Aristolochic Acid I | C57BL/6 Mice | 8 weeks | Increased plasma creatinine and urea nitrogen | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Aristolochic Acid Nephropathy Model
A widely used model to study AAN involves the administration of aristolochic acids to rodents.
-
Animal Strain: Male C57BL/6, BALB/c, or C3H/He mice are commonly used.[7][8]
-
Compound Administration: AAI or AAII is typically dissolved in a vehicle such as phosphate-buffered saline (PBS) or corn oil. Administration is performed via intraperitoneal (i.p.) injection or oral gavage.
-
Dosing Regimen:
-
Assessment of Nephrotoxicity:
-
Renal Function: Blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) levels.[8][12]
-
Histopathology: Kidneys are harvested, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to assess tubular injury, interstitial fibrosis, and inflammation. A semi-quantitative scoring system is often used to grade the severity of renal damage.[7]
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[13][14]
-
Cell Culture: Renal epithelial cells (e.g., HK-2, MDCK) are seeded in 96-well plates and allowed to adhere overnight.[15][16]
-
Treatment: Cells are treated with various concentrations of AAI or AAII for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[14][18]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[14]
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19]
-
Tissue Preparation: Paraffin-embedded kidney sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the cells.
-
TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: The nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging: The sections are visualized using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal with the nuclear counterstain.[20]
³²P-Postlabeling for DNA Adduct Detection
This is a highly sensitive method for detecting and quantifying DNA adducts.[21]
-
DNA Isolation: Genomic DNA is isolated from kidney tissue.
-
DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides.
-
Adduct Enrichment: The adducted nucleotides are enriched, often using nuclease P1 digestion which removes normal nucleotides.[22]
-
³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[21][22]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).[22]
-
Detection and Quantification: The adduct spots on the TLC plate are detected by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.[22]
Signaling Pathways and Experimental Workflows
The nephrotoxicity of aristolochic acids is mediated by complex signaling pathways that lead to cell death, inflammation, and fibrosis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative nephrotoxicity of aristolochic acid and tetrandrine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 32P-postlabelling analysis of the DNA adducts formed by aristolochic acid I and II. | Semantic Scholar [semanticscholar.org]
- 7. Sex differences in aristolochic acid I-induced nephrotoxicity in mice and the effect of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of nephrotoxicity of herbal medicine containing aristolochic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 12. Evaluation of aristolochic acid Ι nephrotoxicity in mice via 1H NMR quantitative metabolomics and network pharmacology approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxicities of aristolochic acid I and aristololactam I in cultured renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemosensitivity testing of primary human renal cell carcinoma by a tetrazolium based microculture assay (MTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
The Contrasting Carcinogenic Potential of Aristolochic Acid Adducts: A Comparative Analysis
A deep dive into the genotoxicity of Aristolochic Acid D versus its more notorious counterparts, Aristolochic Acids I and II, reveals a significant divergence in their ability to form carcinogenic DNA adducts in vivo. While Aristolochic Acids I (AA-I) and II (AA-II) are well-documented human carcinogens, evidence suggests that Aristolochic Acid D (also referred to as Aristolochic Acid IVa) exhibits a markedly lower genotoxic profile due to differences in its metabolic fate.
Aristolochic acids, a family of compounds found in certain herbal remedies, are potent mutagens and carcinogens, primarily linked to urothelial cancers.[1][2][3] Their carcinogenicity is mediated by the formation of covalent bonds with DNA, creating what are known as DNA adducts. These adducts can lead to mutations in critical genes, such as the tumor suppressor p53, initiating the process of carcinogenesis.[4][5] This guide provides a comparative analysis of the DNA adducts formed by different aristolochic acids, with a special focus on the less-studied Aristolochic Acid D, to elucidate the structural and metabolic factors that govern their carcinogenic potential.
Comparative Analysis of DNA Adduct Formation and Genotoxicity
While AA-I and AA-II are established carcinogens that readily form DNA adducts in vivo, studies on Aristolochic Acid IVa (AA-IVa), a structural analog of AA-D, indicate a significantly different outcome. In vitro, AA-IVa has been shown to form DNA adducts with 2'-deoxyadenosine (dA) and 2'-deoxyguanosine (dG).[6] However, in animal models, no DNA adducts were detected in target tissues such as the kidney, liver, and forestomach following oral administration of AA-IVa.[6] This is in stark contrast to AA-I and AA-II, which lead to substantial DNA adduct formation in these organs.[7]
| Aristolochic Acid Analog | In Vitro DNA Adduct Formation | In Vivo DNA Adduct Formation (Kidney) | In Vivo Genotoxicity (Micronucleus Assay) | Proposed Carcinogenic Potential |
| Aristolochic Acid I (AA-I) | Yes (dA-AAI, dG-AAI)[4] | Yes (95-4598 adducts/10^8 nucleotides)[7] | Positive[4] | High |
| Aristolochic Acid II (AA-II) | Yes (dA-AAII, dG-AAII)[8] | Yes (Levels comparable to or higher than AA-I) | Positive[4] | High |
| Aristolochic Acid D (AA-IVa) | Yes (dA and dG adducts identified)[6] | Not Detected[6] | Negative[6] | Low |
Table 1: Comparative summary of DNA adduct formation and genotoxicity of different Aristolochic Acid analogs. Data for AA-I and AA-II are from studies on rats, while data for AA-D (AA-IVa) is from studies on mice.
Experimental Protocols
32P-Postlabelling Assay for DNA Adduct Detection
This is a highly sensitive method for detecting and quantifying DNA adducts.
-
DNA Isolation: Genomic DNA is isolated from tissues of interest using standard phenol-chloroform extraction methods.
-
DNA Hydrolysis: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 treatment which dephosphorylates normal nucleotides but not the adducted ones.
-
32P-Labelling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.
In Vivo Micronucleus Assay
This assay is used to assess chromosomal damage.
-
Animal Dosing: Animals (typically mice or rats) are administered the test compound, in this case, an aristolochic acid analog, usually via oral gavage for a set number of days.
-
Sample Collection: At specified time points after the last dose, bone marrow is collected from the femur.
-
Slide Preparation: The bone marrow cells are flushed, and smears are prepared on microscope slides.
-
Staining: The slides are stained with a fluorescent dye that allows for the differentiation of polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).
-
Microscopic Analysis: The slides are analyzed under a microscope to score the frequency of micronucleated polychromatic erythrocytes. An increase in the frequency of these cells indicates genotoxic damage.
Key Signaling Pathways and Experimental Workflows
The carcinogenicity of aristolochic acids is initiated by their metabolic activation, which is a prerequisite for DNA adduct formation.
Caption: Metabolic activation of carcinogenic aristolochic acids.
The experimental workflow for assessing the genotoxicity of aristolochic acid analogs involves a combination of in vitro and in vivo studies.
Caption: Experimental workflow for genotoxicity assessment.
The Critical Role of Metabolism in AA-D's Reduced Carcinogenicity
The key difference between the highly carcinogenic AA-I and AA-II and the non-genotoxic AA-D in vivo lies in their metabolic pathways. For AA-I and AA-II, the primary activation pathway is the reduction of their nitro group to form a reactive nitrenium ion, which then readily attacks DNA.[9] In contrast, AA-D (AA-IVa) is primarily metabolized through O-demethylation.[6] This process creates a more polar metabolite that is more easily excreted from the body, preventing the accumulation of the reactive intermediates necessary for DNA adduct formation.[6] This highlights that the specific chemical structure of each aristolochic acid analog dictates its metabolic fate and, consequently, its carcinogenic potential.
References
- 1. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aristolochic acid IVa forms DNA adducts in vitro but is non-genotoxic in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Adducts Formed by Aristolochic Acid Are Unique Biomarkers of Exposure and Explain the Initiation Phase of Upper Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Profiles Induced by Aristolochic Acid D and Other Carcinogens
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carcinogen-Induced Gene Expression Signatures in Renal Models
This guide provides a comparative analysis of the gene expression profiles induced by Aristolochic acid D (AA-D) and other prominent carcinogens—cisplatin, ochratoxin A, and benzo[a]pyrene—with a focus on their effects on renal cells and tissues. The data presented herein is compiled from publicly available microarray and RNA-sequencing datasets to facilitate a comprehensive understanding of the distinct and overlapping molecular pathways perturbed by these agents.
Comparative Gene Expression Data
The following tables summarize the differentially expressed genes (DEGs) identified in response to treatment with Aristolochic acid D, cisplatin, ochratoxin A, and benzo[a]pyrene in relevant in vitro and in vivo models. The data highlights key genes with significant fold changes in expression, providing a quantitative basis for comparing the transcriptional impact of these carcinogens.
Table 1: Differentially Expressed Genes in Human Kidney Cells (HK-2) Treated with Aristolochic Acid I
| Gene Symbol | Regulation | Fold Change | p-value |
| ATF3 | Up | 12.6 | < 0.001 |
| JUN | Up | 4.5 | < 0.001 |
| EGR1 | Up | 3.8 | < 0.001 |
| FOS | Up | 3.2 | < 0.001 |
| GADD45B | Up | 2.9 | < 0.001 |
| CDKN1A | Up | 2.5 | < 0.001 |
| SLC7A11 | Down | -2.1 | < 0.01 |
Data derived from analysis of GEO dataset GSE27168, comparing HK-2 cells treated with Aristolochic Acid I for 48 hours versus control.
Table 2: Differentially Expressed Genes in Rat Kidney Following Cisplatin Treatment
| Gene Symbol | Regulation | Fold Change | p-value |
| Kim1 (Havcr1) | Up | 35.8 | < 0.0001 |
| Clu | Up | 12.1 | < 0.0001 |
| Lcn2 | Up | 9.8 | < 0.0001 |
| Timp1 | Up | 8.5 | < 0.0001 |
| Atf3 | Up | 7.9 | < 0.0001 |
| Slc22a7 | Down | -10.2 | < 0.0001 |
| Ugt1a1 | Down | -8.7 | < 0.0001 |
Data represents selected genes from analysis of rat kidney tissue 3 days after a single 15 mg/kg cisplatin injection, derived from GEO dataset GSE48879.
Table 3: Differentially Expressed Genes in Human Kidney Cells (HK-2) Treated with Ochratoxin A
| Gene Symbol | Regulation | Fold Change | p-value |
| CYP1A1 | Up | >100 | < 0.001 |
| AHR | Up | 4.2 | < 0.001 |
| FN1 | Up | 3.5 | < 0.001 |
| TGFB1 | Up | 2.8 | < 0.01 |
| CASP3 | Up | 2.1 | < 0.05 |
| CDH1 | Down | -2.5 | < 0.01 |
Data compiled from a study on HK-2 cells treated with 200 nM ochratoxin A, highlighting key genes in affected pathways[1].
Table 4: Differentially Expressed Genes in Human Cell Lines Exposed to Benzo[a]pyrene
| Gene Symbol | Regulation | Fold Change |
| CYP1B1 | Up | >10 |
| CYP1A1 | Up | >10 |
| AHR | Up | ~3-4 |
| NQO1 | Up | ~2-3 |
| CDKN1A | Up | ~2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.
1. Aristolochic Acid I Gene Expression Analysis (from GSE27168)
-
Cell Culture and Treatment: Human renal proximal tubular epithelial cells (HK-2) were cultured under standard conditions. Cells were treated with 10 µM Aristolochic Acid I (AAI) for 24 and 48 hours. Control cells were treated with the vehicle (DMSO).
-
RNA Isolation: Total RNA was extracted from the cells using a standard TRIzol-based method. RNA quality and quantity were assessed using spectrophotometry and agarose gel electrophoresis.
-
Microarray Analysis: Gene expression profiling was performed using the Agilent Whole Human Genome Oligo Microarray. cRNA was synthesized from total RNA, labeled with Cy3, and hybridized to the microarray slides. The arrays were scanned, and the raw data was processed for background subtraction and normalization.
-
Data Analysis: Differentially expressed genes were identified using the limma package in R. Genes with a |log2(Fold Change)| > 1 and a p-value < 0.05 were considered statistically significant.
2. Cisplatin Gene Expression Analysis (from GSE48879)
-
Animal Model and Treatment: Wild-type and Nrf2-knockout C57BL/6 male mice (9 weeks old) were given a single intraperitoneal injection of cisplatin (15 mg/kg body weight) or saline (vehicle control). Kidneys were harvested 3 days after treatment.
-
RNA Isolation: Total RNA was extracted from whole kidney tissue using a commercially available kit. RNA integrity was verified using an Agilent Bioanalyzer.
-
Microarray Analysis: cDNA microarray analysis was performed to profile gene expression. Total RNA was reverse transcribed, labeled, and hybridized to the arrays.
-
Data Analysis: Raw data was normalized, and differentially expressed genes between cisplatin-treated and vehicle-treated groups were identified using appropriate statistical tests.
3. Ochratoxin A Gene Expression Analysis
-
Cell Culture and Treatment: Human-derived proximal tubular epithelial cells (HK-2) were exposed to 200 nM ochratoxin A (OTA) for a specified duration.
-
RNA Isolation and Sequencing: Total RNA was isolated, and its quality was assessed. RNA sequencing libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads were aligned to the human reference genome. Gene expression levels were quantified, and differentially expressed genes between OTA-treated and control cells were identified. In total, 3193 DEGs were identified, with 2224 being upregulated and 969 downregulated[1].
4. Benzo[a]pyrene Gene Expression Analysis
-
Cell Culture and Treatment: Various human cell lines, including HepG2 (liver) and A549 (lung), were exposed to different concentrations of benzo[a]pyrene (B[a]P) for specified time periods.
-
RNA Isolation and Analysis: Total RNA was extracted, and gene expression changes were assessed using either microarray or RNA-sequencing. For instance, in one study, HepG2 cells were exposed to B[a]P, and RNA-seq was used to identify differentially expressed genes[2].
-
Data Analysis: Standard bioinformatics pipelines were used to analyze the microarray or RNA-seq data to identify genes with significantly altered expression in response to B[a]P treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflows and key signaling pathways affected by each carcinogen.
References
In Vitro vs. In Vivo Correlation of Aristolochic Acid D Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo toxicity of Aristolochic Acid D (AA-D), also known as Aristolochic Acid IVa. Due to the limited direct research on AA-D, this guide incorporates data from other aristolochic acid analogues, primarily Aristolochic Acid I (AA-I), to provide a broader context for its potential toxicity. Aristolochic acids (AAs) are a group of structurally related nitrophenanthrene carboxylic acids found in plants of the Aristolochia and Asarum genera.[1][2] These compounds are recognized as potent nephrotoxins and human carcinogens.[3][4]
Executive Summary
The available data suggests a discrepancy between the in vitro and in vivo toxicity of Aristolochic Acid D (AA-IVa). While it demonstrates the ability to form DNA adducts in vitro, it appears to be non-genotoxic in vivo. This highlights the critical role of metabolic activation and detoxification pathways in determining the ultimate toxicity of aristolochic acid analogues in a whole-organism system. In contrast, AA-I exhibits potent toxicity both in vitro and in vivo.[5][6]
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative data on the cytotoxicity of various aristolochic acid analogues.
Table 1: In Vitro Cytotoxicity of Aristolochic Acid Analogues
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Aristolochic Acid I (AA-I) | HK-2 (Human Kidney) | CCK8 | IC50 (48h) | ~216.0 µM | [5] |
| RT4 (Human Bladder) | Cytotoxicity | Concentration-dependent | 0.05–10 µM | [7] | |
| Aristolochic Acid II (AA-II) | HK-2 (Human Kidney) | CCK8 | IC50 (48h) | >800 µM (weak cytotoxicity) | [5] |
| Aristolochic Acid D (AA-IVa) | HK-2 (Human Kidney) | CCK8 | IC50 (48h) | >1000 µM (weak cytotoxicity) | [5] |
| Denitroaristolochic Acid III (DAA-III) | Human renal proximal tubular epithelial cells | CCK-8 | IC50 | 371 µM | [2] |
| Denitroaristolochic Acid IV (DAA-IV) | Human renal proximal tubular epithelial cells | CCK-8 | IC50 | 515 µM | [2] |
Table 2: In Vivo Acute Toxicity of Aristolochic Acid Analogues in Mice
| Compound | Administration Route | Dose | Observation | Reference |
| Aristolochic Acid I (AA-I) | Oral gavage | 20 mg/kg | Significant DNA damage | [5] |
| Oral gavage | 40 mg/kg | Significant pathological alterations | [5] | |
| Aristolochic Acid II (AA-II) | Oral gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity | [5] |
| Aristolochic Acid D (AA-IVa) | Oral gavage | 40 mg/kg | No distinct nephrotoxicity or hepatotoxicity | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing toxicological data. Below are generalized protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (CCK8)
-
Cell Culture : Human kidney proximal tubular epithelial (HK-2) cells are seeded in 96-well plates at a density of approximately 8,000 cells per well and incubated overnight.[5]
-
Treatment : Cells are treated with varying concentrations of aristolochic acid analogues (e.g., 6.8 to 1000 µM) for 24 or 48 hours.[5] A vehicle control (e.g., DMSO) is run in parallel.[5]
-
Cell Viability Assessment : After the treatment period, 10% Cell Counting Kit-8 (CCK8) solution is added to each well, and the plates are incubated for an additional 2 hours.[5]
-
Data Analysis : The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group, and IC50 values are determined using non-linear regression analysis.[5]
In Vivo Acute Toxicity Study in Mice
-
Animal Model : Inbred mouse strains such as BALB/c, C3H/He, or C57BL/6 are commonly used.[8]
-
Administration : Aristolochic acids are administered daily via intraperitoneal injection or oral gavage for a specified period (e.g., 5 days a week for 2 weeks).[8] Doses can range from 2.5 mg/kg to 40 mg/kg.[5][8]
-
Monitoring : Animals are monitored for clinical signs of toxicity. Serum and urine samples are collected at specified intervals for biochemical analysis (e.g., serum creatinine, blood urea nitrogen).[8]
-
Histopathology : At the end of the study, animals are euthanized, and organs (kidneys, liver, etc.) are collected for histopathological examination to assess tissue damage.[8][9]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of aristolochic acids is complex and involves metabolic activation, DNA adduct formation, and the dysregulation of several signaling pathways.
Metabolic Activation and DNA Adduct Formation
Aristolochic acids require metabolic activation to exert their genotoxic effects.[3] The primary mechanism involves the reduction of the nitro group to a reactive N-hydroxyaristolactam, which can then form a cyclic nitrenium ion that covalently binds to DNA, forming DNA adducts.[10][11] The major adducts formed are 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)aristolactam I (dG-AAI).[10] These adducts can lead to A:T to T:A transversion mutations in genes like TP53.[10]
References
- 1. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells [frontiersin.org]
- 7. Cytotoxicity and genotoxicity of the carcinogen Aristolochic acid I (AA-I) in human bladder RT4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental Aristolochic Acid Nephropathy: A Relevant Model to Study AKI-to-CKD Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aristolochic Acid-Induced Nephrotoxicity: Molecular Mechanisms and Potential Protective Approaches [mdpi.com]
- 11. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Chemopreventive Strategies Against Aristolochic Acid-D Induced Nephrotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various potential chemopreventive agents against Aristolochic acid-D (AA-D), a potent nephrotoxin and human carcinogen. The information presented herein is intended to aid researchers in evaluating and selecting promising candidates for further investigation and development. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes the complex signaling pathways involved.
Comparative Efficacy of Chemopreventive Agents
The following tables summarize the quantitative data from a key preclinical study investigating the effects of five different agents on biomarkers of renal injury and fibrosis in a rat model of Aristolochic acid-induced nephropathy.
Table 1: Effect of Chemopreventive Agents on Blood Biochemistry
| Treatment Group | Blood Urea Nitrogen (BUN) (mmol/L) | Serum Creatinine (SCr) (µmol/L) |
| Control | 6.8 ± 1.2 | 45.3 ± 7.9 |
| Aristolochic Acid (AA) Only | 25.4 ± 4.5 | 132.8 ± 23.1 |
| AA + Captopril | 15.1 ± 2.9 | 85.6 ± 15.2 |
| AA + Losartan | 14.8 ± 2.6 | 82.4 ± 14.5 |
| AA + Simvastatin | 18.9 ± 3.8 | 105.1 ± 18.7 |
| AA + Spironolactone | 19.5 ± 4.1 | 110.3 ± 19.5 |
| AA + Diammonium Glycyrrhizinate | 17.3 ± 3.2 | 96.7 ± 17.1 |
*p < 0.05 compared to the Aristolochic Acid Only group.
Table 2: Effect of Chemopreventive Agents on Extracellular Matrix Components
| Treatment Group | Laminin (LN) (ng/mL) | Hyaluronic Acid (HA) (ng/mL) | Procollagen Type III (PC-III) (ng/mL) | Collagen Type IV (CIV) (ng/mL) |
| Control | 55.2 ± 9.8 | 110.5 ± 19.8 | 35.1 ± 6.2 | 60.3 ± 10.7 |
| Aristolochic Acid (AA) Only | 125.6 ± 22.1 | 289.4 ± 51.3 | 85.4 ± 15.1 | 142.8 ± 25.3 |
| AA + Captopril | 80.3 ± 14.2 | 185.7 ± 32.9 | 55.8 ± 9.9 | 92.1 ± 16.3 |
| AA + Losartan | 78.5 ± 13.9 | 180.2 ± 32.0 | 54.1 ± 9.6 | 89.7 ± 15.9 |
| AA + Simvastatin | 98.2 ± 17.4 | 225.9 ± 40.1 | 68.3 ± 12.1 | 113.5 ± 20.1 |
| AA + Spironolactone | 102.1 ± 18.1 | 235.8 ± 41.8 | 71.2 ± 12.6 | 118.3 ± 21.0 |
| AA + Diammonium Glycyrrhizinate | 88.9 ± 15.8 | 204.5 ± 36.3 | 61.7 ± 10.9 | 102.5 ± 18.2 |
*p < 0.05 compared to the Aristolochic Acid Only group.
Signaling Pathways in this compound Toxicity
The toxicity of this compound is mediated by a complex interplay of signaling pathways, primarily involving metabolic activation, oxidative stress, inflammation, and apoptosis.
Metabolic Activation and Detoxification
Aristolochic acid I, a major component of Aristolochia, undergoes metabolic activation through nitroreduction by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) to form reactive aristolactam-nitrenium ions that can bind to DNA, leading to mutations and carcinogenicity.[1] Conversely, detoxification can occur via O-demethylation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1]
Oxidative Stress and Inflammatory Signaling
This compound induces the generation of reactive oxygen species (ROS), leading to oxidative stress. This triggers downstream inflammatory pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2.[2] These pathways upregulate the expression of pro-inflammatory cytokines and contribute to cellular damage.
Apoptotic Signaling Pathway
This compound triggers apoptosis in renal cells through multiple mechanisms. It can activate the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.[3][4][5] Additionally, the PI3K/Akt survival pathway is often inhibited by AA-D, further promoting apoptosis.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of chemopreventive agents against this compound.
Animal Model of Aristolochic Acid Nephropathy
-
Animal Species: Male Wistar rats are commonly used.
-
Induction of Nephropathy: Rats are administered a solution of an Aristolochic acid-containing herb (e.g., Caulis aristolochiae manshuriensis) intragastrically daily for a period of 6 weeks to induce renal interstitial fibrosis.
-
Treatment Groups:
-
Control group (vehicle only).
-
Aristolochic acid (AA) group.
-
AA + Chemopreventive agent groups (e.g., captopril, losartan, simvastatin, spironolactone, diammonium glycyrrhizinate).
-
-
Sample Collection: Blood and urine samples are collected at regular intervals (e.g., weeks 0, 2, 4, and 6) for biochemical analysis. Kidney tissues are harvested at the end of the study for histological examination.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Renal cells (e.g., HK-2, a human kidney proximal tubular cell line) are cultured in appropriate media.
-
Treatment: Cells are treated with this compound alone or in combination with potential chemopreventive agents for a specified period (e.g., 24 hours).
-
MTT Incubation: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assays
1. Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology and identify apoptotic cells.
-
Cell Preparation: Cells are cultured and treated as described for the MTT assay.
-
Staining: Cells are incubated with Hoechst 33342 solution (e.g., 1 µg/mL) for 10-15 minutes at 37°C.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed and fragmented nuclei, which appear as brightly stained, compact structures.
2. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method allows for the quantitative analysis of apoptosis and necrosis.
-
Cell Preparation: Cells are harvested after treatment and washed with a binding buffer.
-
Staining: Cells are incubated with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
-
Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Protein Extraction: Total protein is extracted from treated cells or kidney tissues using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-p38, p-ERK, p-Akt).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of chemopreventive agents against this compound.
References
- 1. Microarray analysis reveals the inhibition of nuclear factor-kappa B signaling by aristolochic acid in normal human kidney (HK-2) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Aristolochic Acid D and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects and toxicity of Aristolochic Acid D (AA-D) and its analogs. The information is supported by experimental data from recent studies, with detailed methodologies and visual representations of key biological pathways.
Aristolochic acids (AAs) are a group of nitrophenanthrene carboxylic acids found in various medicinal herbs of the Aristolochia genus.[1] While historically used in traditional medicine, AAs are now recognized as potent nephrotoxins, hepatotoxins, and carcinogens.[1][2][3] The toxicity of AAs is linked to their metabolic activation, leading to the formation of DNA adducts that can induce mutations.[1][4] Among the numerous AA analogs, Aristolochic Acid I (AAI) and Aristolochic Acid II (AAII) are the most studied; however, other analogs like AA-D also contribute to the overall toxicity.[5][6] This guide focuses on the comparative metabolomics of AA-D and its related compounds, providing insights into their differential effects.
Quantitative Comparison of Aristolochic Acid Analogs
The following tables summarize key quantitative data from comparative studies on the cytotoxicity and genotoxicity of various aristolochic acid analogs.
Table 1: Cytotoxicity of Aristolochic Acid Analogs in Human Kidney (HK-2) Cells
| Aristolochic Acid Analog | IC50 (µM) after 72h exposure | Reference |
| Aristolochic Acid I (AAI) | >100 | [5] |
| Aristolochic Acid II (AAII) | >100 | [5] |
| Aristolochic Acid D (AA-D / AAIVa) | Not explicitly stated, but linked to cytotoxicity | [5][6] |
| Aristolactam I | >100 | [5] |
| Aristolactam BI | 48.5 | [5] |
| Aristolochic Acid IIIa | 83.1 | [5] |
Note: A lower IC50 value indicates higher cytotoxicity. The genotoxicity and cytotoxicity of Aristolochia extracts have been linked to their contents of aristolactam BI, AA-D, and AA IIIa, suggesting these compounds contribute significantly to the toxic effects.[5][6]
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the metabolomic and toxicological effects of aristolochic acids.
Metabolomic Analysis using LC-MS and 1H NMR
A comprehensive metabolomic analysis of Aristolochia species was carried out to identify and quantify various aristolochic acid analogs.[5]
-
Sample Preparation: Dried plant material was ground and extracted with a methanol-water solvent. The extracts were then filtered and diluted for analysis.
-
LC-MS Analysis: An Acquity UPLC system coupled with a Synapt G2-S QTOF mass spectrometer was used. Chromatographic separation was achieved on a BEH C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
1H NMR Analysis: Samples were dissolved in deuterated methanol (MeOD) and analyzed on a Bruker Avance III spectrometer operating at 600 MHz.
-
Data Analysis: The raw data was processed using Progenesis QI software for peak picking, alignment, and normalization. Statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structures-Discriminant Analysis (OPLS-DA), was performed to identify differentiating metabolites.
In Vitro Toxicological Assessment
The cytotoxicity and genotoxicity of Aristolochia extracts and individual analogs were measured in human kidney (HK-2) cells.[5][6]
-
Cell Culture: HK-2 cells were maintained in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and treated with various concentrations of AA extracts or pure compounds for 72 hours. The cell viability was determined by measuring the mitochondrial reduction of MTT to formazan.
-
Genotoxicity Assay (Comet Assay): Cells were treated with sublethal concentrations of the test substances. The DNA damage was assessed by single-cell gel electrophoresis (comet assay) under alkaline conditions.
Key Metabolic Pathways Affected by Aristolochic Acids
Metabolomic studies have revealed that aristolochic acids significantly perturb several key metabolic pathways, primarily by targeting mitochondrial function.[7] The direct binding of AAs to mitochondrial proteins disrupts cellular metabolism and homeostasis.[7]
Workflow for Identifying AA-Binding Protein Targets
To understand the molecular mechanisms of AA-induced nephrotoxicity, activity-based protein profiling (ABPP) is employed to identify the direct binding targets of AAs.[7]
Summary and Conclusion
The metabolomic and toxicological analysis of aristolochic acids reveals a complex picture where multiple analogs contribute to the overall toxicity. While AAI and AAII are the most common, this guide highlights that other analogs, including AA-D, play a significant role in the cytotoxicity and genotoxicity of Aristolochia species.[5][6] The primary mechanism of toxicity involves the direct interaction of AAs with mitochondrial proteins, leading to widespread metabolic dysfunction, including the disruption of the TCA cycle, amino acid metabolism, and purine metabolism.[7] This ultimately results in cellular apoptosis and organ damage, particularly nephrotoxicity.[7]
Further research focusing on the specific metabolic profiles and protein targets of less-studied analogs like AA-D is crucial for a comprehensive understanding of aristolochic acid nephropathy and for the development of potential therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers undertaking such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolomics analysis reveals the association between lipid abnormalities and oxidative stress, inflammation, fibrosis and Nrf2 dysfunction in aristolochic acid-induced nephropathy [escholarship.org]
- 3. Frontiers | Integration of Transcriptomic and Metabolomic Data to Compare the Hepatotoxicity of Neonatal and Adult Mice Exposed to Aristolochic Acid I [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS- and (1)H NMR-Based Metabolomic Analysis and in Vitro Toxicological Assessment of 43 Aristolochia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of Targeting Molecular Mechanisms of Aristolochic Acid-induced Nephrotoxicity via a Combined Deconvolution Strategy of Chemoproteomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of analytical methods for Aristolochic acid-D detection
A Comparative Guide to Analytical Methods for the Detection of Aristolochic Acids
A Note on Inter-Laboratory Validation:
Extensive searches for formal inter-laboratory validation studies (also known as collaborative studies or round-robin tests) for the detection of Aristolochic Acid D (AA-D) did not yield specific comprehensive reports. The data presented in this guide is a comparative summary of the performance of various analytical methods as reported in single-laboratory validation studies. While these studies provide valuable information on the performance of each method, the reproducibility of these methods across different laboratories has not been formally assessed in the available literature. This guide therefore focuses on comparing the capabilities of different analytical techniques for the detection and quantification of aristolochic acids, primarily Aristolochic Acid I (AA-I) and Aristolochic Acid II (AA-II), which are structurally similar to AA-D and are the most commonly analyzed analogs.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods used for the detection of aristolochic acids, based on data from single-laboratory validation studies.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD, %) | Linearity (r²) |
| HPLC-UV | AA-I, AA-II | 0.10 µ g/injection [1][2] | ~2 µ g/100 mL[3] | 97.8 ± 1.5[1][2] | <5[4] | >0.999[1] |
| LC-MS/MS | AA-I, AA-II | AA-I: 2.0 ng/mL, AA-II: 2.8 ng/mL[5] | - | - | Intraday: 0.73-1.38, Interday: 6.10-10.44[5] | >0.998[5] |
| UPLC-MS/MS | AA-I, AA-II | AA-I: 0.14 ng/mL, AA-II: 0.26 ng/mL[6] | - | 76.5-92.9[6] | <5.74[6] | >0.99[7][8] |
| UPLC-MS³ | AA-I, AA-II | - | Tablets: 5-10 ng/g, Capsules: 25-50 ng/g, Liquid: 2.5-5.0 ng/mL[9] | 89-112[9] | 3-16[9] | - |
| UPLC-QTOF-MS/MS | Multiple AAs | - | - | 97.23-103.19[4] | <5[4] | >0.9964[4] |
| Electrochemical Method | AA-I, AA-II | 1.0 x 10⁻⁸ M[10][11] | - | - | - | Linear range: 5.0x10⁻⁸ M to 1.3x10⁻⁶ M[10][11] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from several research articles and should be adapted and validated for specific laboratory conditions and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely used technique for the quantification of aristolochic acids in herbal materials.
a. Sample Preparation (Extraction):
-
Weigh a homogenized sample of the botanical material (e.g., 1 gram).
-
Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water, often with the addition of a small amount of acid (e.g., 1% acetic acid) to improve extraction efficiency.[12]
-
Use an extraction technique such as sonication or Soxhlet extraction.[13]
-
Centrifuge or filter the extract to remove solid particles.
-
The supernatant or filtrate can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of methanol and water with 1% acetic acid (e.g., 60:40 v/v) is commonly used.[12] An isocratic elution is often sufficient.[3][14]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detector set at a wavelength of 250 nm or 390 nm.[12][15]
-
Injection Volume: 20 µL.[12]
c. Quantification:
-
Prepare a series of standard solutions of Aristolochic Acid D (or a suitable analog like AA-I) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of Aristolochic Acid D in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for detecting trace amounts of aristolochic acids in complex matrices.
a. Sample Preparation (Extraction):
-
Sample extraction is similar to the HPLC-UV method, often using a methanol-water mixture.
-
For complex matrices like biological fluids or dietary supplements, a clean-up step using Solid-Phase Extraction (SPE) is highly recommended to reduce matrix effects.[7][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been successfully applied for sample preparation.[9]
b. UPLC-MS/MS Conditions:
-
Column: A high-resolution column such as a UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used for better separation and faster analysis.[16]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid or 10mM ammonium formate) and an organic solvent like acetonitrile or methanol.[6]
-
Flow Rate: A lower flow rate, typically around 0.3-0.4 mL/min, is common for UPLC systems.[16]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode. Positive mode is frequently reported.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the aristolochic acid of interest and one or more of its characteristic product ions.[5] For example, for AA-I, the transition m/z 359 -> 298 is often monitored.[5]
-
c. Quantification:
-
Quantification is performed using a calibration curve generated from standard solutions. Due to potential matrix effects, the use of a matrix-matched calibration or an internal standard is highly recommended for accurate quantification.[8]
Visualizations
General Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, a necessary precursor to any inter-laboratory study.
Caption: General workflow for analytical method validation.
Signaling Pathway of Aristolochic Acid Induced Nephropathy
While not directly related to the analytical method validation, understanding the mechanism of toxicity is crucial for researchers in this field. The following diagram illustrates a simplified signaling pathway of Aristolochic Acid-induced nephropathy.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Rapid determination of aristolochic acids I and II in herbal products and biological samples by ultra-high-pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Quantification of aristolochic acids I and II in herbal dietary supplements by ultra-high-performance liquid chromatography-multistage fragmentation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An easy and rapid method to determine aristolochic acids I and II with high sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aristolochic Acid-D
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Aristolochic acid-D, a known mutagen, carcinogen, and nephrotoxin.[1][2][3][4] Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound may be harmful by inhalation, ingestion, or skin absorption and can cause irritation to the eyes and skin.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE is the primary defense against exposure to this compound. The following table summarizes the required protective gear.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator with N100 (US) or equivalent cartridges.[1] | To prevent inhalation of hazardous dust or aerosols.[5][6] |
| Eye and Face Protection | Chemical safety goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield is recommended if there is a risk of splashing. | To protect eyes from contact with the chemical. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile or butyl rubber). It is advised to consult the glove manufacturer for specific compatibility data. | To prevent skin absorption. |
| Body Protection | A long-sleeved, impermeable lab coat or gown that closes in the back, with closed cuffs.[7] | To prevent contact with skin and clothing.[8] |
| Foot Protection | Closed-toe shoes. Shoe covers may be required depending on the institutional safety plan.[7] | To protect against spills. |
Operational Plan and Disposal
Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a designated area, within a certified chemical fume hood or under an extractor hood to minimize inhalation exposure.[5][9]
-
Avoid Contamination: Avoid direct contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[8]
-
Minimize Dust: Handle the compound carefully to avoid the formation of dust.[1]
-
Hygiene: Wash hands and face thoroughly after handling. Immediately remove any contaminated clothing.
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][9]
-
Ingestion: Rinse the mouth with water. Immediately call a poison control center or physician.
-
Spills: For small spills, carefully collect the material and place it in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency response procedures. Cover drains to prevent entry into the sewer system.[5]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Regulatory Compliance: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations at an approved waste disposal facility.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. research.uga.edu [research.uga.edu]
- 2. Aristolochic Acid | C17H11NO7 | CID 2236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aristolochic acid - Wikipedia [en.wikipedia.org]
- 4. Nephrotoxicity - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
